molecular formula C7H5Cl3O3S B1369298 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride CAS No. 35509-60-5

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

Cat. No.: B1369298
CAS No.: 35509-60-5
M. Wt: 275.5 g/mol
InChI Key: AJHJBAMQCLTOGP-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H5Cl3O3S and its molecular weight is 275.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dichloro-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O3S/c1-13-4-2-3-5(14(10,11)12)7(9)6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHJBAMQCLTOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579346
Record name 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35509-60-5
Record name 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

Introduction: A Versatile Reagent in Modern Synthesis

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is a polysubstituted aromatic sulfonyl chloride that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms, a methoxy group, and a highly reactive sulfonyl chloride moiety, imparts a distinct electronic and steric environment. This environment not only influences its physical properties but also governs its reactivity, making it a valuable building block for researchers in medicinal chemistry and materials science.[1] The presence of both electron-withdrawing (chlorine, sulfonyl chloride) and electron-donating (methoxy) groups on the benzene ring creates a nuanced reactivity profile, which can be strategically exploited in multi-step syntheses.[1][2] This guide provides a comprehensive overview of its chemical structure, synthesis, reactivity, applications, and safety protocols, tailored for professionals in drug development and chemical research.

Nomenclature and Chemical Identifiers

A clear and unambiguous identification of chemical compounds is paramount for scientific communication and safety. The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2,3-dichloro-4-methoxybenzenesulfonyl chloride.[1] It is indexed under several identifiers in chemical databases, which are crucial for sourcing and regulatory compliance.

IdentifierValue
IUPAC Name 2,3-dichloro-4-methoxybenzenesulfonyl chloride
Molecular Formula C₇H₅Cl₃O₃S
Molecular Weight 275.54 g/mol
CAS Number 35509-60-5
MDL Number MFCD11133907
InChI 1S/C7H5Cl3O3S/c1-13-4-2-3-5(14(10,11)12)7(9)6(4)8/h2-3H,1H3

Source: Smolecule[1]

Structural Elucidation

The arrangement of substituents on the benzene ring is the primary determinant of the molecule's chemical behavior. The sulfonyl chloride group at position 1 is a potent electrophile, making it the main site of reactivity. The two chlorine atoms at positions 2 and 3 are ortho and meta to the sulfonyl chloride, respectively, and exert a strong electron-withdrawing inductive effect. In contrast, the methoxy group at position 4 is para to the sulfonyl chloride and acts as an electron-donating group through resonance. This electronic push-pull relationship significantly influences the reactivity of both the sulfonyl chloride group and the aromatic ring.[1]

Caption: Chemical structure of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride.

Synthesis and Characterization

The synthesis of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride is typically achieved through the chlorosulfonation of a pre-functionalized benzene derivative. The choice of starting material is critical for achieving the desired substitution pattern.

Retrosynthetic Analysis & Key Synthetic Routes

The most direct synthetic pathway involves the introduction of the sulfonyl chloride group onto a 2,3-dichloroanisole backbone. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid is the sulfonating agent.[3]

retrosynthesis target 2,3-Dichloro-4-methoxybenzene- 1-sulfonyl chloride intermediate 2,3-Dichloroanisole target->intermediate Chlorosulfonation reagent + Chlorosulfonic Acid (ClSO₃H)

Caption: Retrosynthetic approach to the target molecule.

Key Synthetic Routes:

  • Direct Chlorosulfonation of 2,3-Dichloroanisole: This is the most common and direct method. 2,3-Dichloroanisole is treated with an excess of chlorosulfonic acid to introduce the sulfonyl chloride group. The methoxy group is a strong ortho-, para-director, and while the para position (position 4 relative to the methoxy group) is sterically accessible, the reaction conditions can be optimized to favor sulfonation at the desired position 1.[3][4]

  • Multi-step Synthesis from Methoxybenzene: An alternative, though more laborious, route could involve the initial chlorination of methoxybenzene to introduce the two chlorine atoms, followed by sulfonation.[1] However, controlling the regioselectivity of the chlorination to obtain the 2,3-dichloro isomer can be challenging.

Detailed Experimental Protocol: Chlorosulfonation of 2,3-Dichloroanisole

This protocol is a representative procedure based on established methods for the chlorosulfonation of aryl ethers.[3]

Materials:

  • 2,3-Dichloroanisole

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (DCM) or another inert solvent

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dichloroanisole (1 equivalent) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5°C. The reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride can be purified by recrystallization or column chromatography to obtain the final product.

Spectroscopic Characterization

The structure of the synthesized compound can be confirmed using standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons will appear as distinct signals in the downfield region (typically 7.0-8.0 ppm). The methoxy group protons will appear as a singlet around 3.9-4.1 ppm.
¹³C NMR Aromatic carbons will have characteristic shifts, with carbons attached to electronegative atoms (Cl, O, S) being deshielded. The methoxy carbon will appear around 55-60 ppm.
IR Spectroscopy Strong characteristic absorption bands for the sulfonyl chloride group will be observed at approximately 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch).[5] Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (275.54 g/mol ). The isotopic pattern of the three chlorine atoms will be a key diagnostic feature.[5]

Chemical Reactivity and Applications

The reactivity of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride is dominated by the sulfonyl chloride functional group.[1]

Reactivity Profile
  • Nucleophilic Substitution: The sulfur atom of the sulfonyl chloride is highly electrophilic and readily undergoes nucleophilic attack. This is the most important reaction of this class of compounds.[1][6]

    • Reaction with Amines: It reacts with primary and secondary amines to form stable sulfonamides. This reaction is fundamental to the synthesis of many pharmaceutical compounds.[7][8][9]

    • Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield sulfonate esters.

  • Hydrolysis: The compound is sensitive to moisture and will hydrolyze in the presence of water to form the corresponding 2,3-dichloro-4-methoxybenzenesulfonic acid.[1] This necessitates handling and storage under anhydrous conditions.[10]

reactivity start 2,3-Dichloro-4-methoxybenzene- 1-sulfonyl chloride sulfonamide Sulfonamide start->sulfonamide + R₂NH sulfonate_ester Sulfonate Ester start->sulfonate_ester + R'OH, base sulfonic_acid Sulfonic Acid start->sulfonic_acid + H₂O (Hydrolysis)

Caption: Key reactions of the sulfonyl chloride group.

Applications in Drug Discovery and Agrochemicals

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is primarily used as an intermediate in the synthesis of biologically active molecules.[1]

  • Pharmaceutical Synthesis: The sulfonamide linkage formed from this reagent is a common structural motif in many drugs, including antibacterials, diuretics, and antitumor agents.[6][8] The specific substitution pattern of this reagent can be used to fine-tune the steric and electronic properties of a lead compound to improve its potency, selectivity, and pharmacokinetic profile.

  • Agrochemicals: It also serves as a precursor for the synthesis of new pesticides and herbicides.[1] The dichloro- and methoxy- substituents can contribute to the molecule's bioactivity and environmental persistence.

Safety, Handling, and Storage

As a reactive and corrosive chemical, 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride must be handled with appropriate safety precautions.

Hazard Identification
  • GHS Classification: The compound is classified as corrosive.[10][11][12] It causes severe skin burns and eye damage.[12][13][14]

  • Hazards:

    • Skin and Eye Contact: Causes severe burns and potential eye damage.[13]

    • Inhalation: Can cause irritation to the respiratory tract. Higher exposures may lead to more severe damage.[13]

    • Reactivity: It is moisture-sensitive and reacts with water, potentially liberating toxic gas.[10][11] It is incompatible with strong bases, strong oxidizing agents, alcohols, and amines.[10][15]

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11][12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid breathing dust or vapors and prevent contact with skin and eyes.[10]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[10][14] The container should be kept tightly closed to prevent contact with moisture.[10][16] Recommended storage is often under refrigeration (2-8°C).[10]

References

  • Smolecule. (n.d.). Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride.
  • Smolecule. (2023, August 15). Buy 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride | 35509-60-5.
  • ChemicalBook. (2025, September 27). 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 4-Methoxybenzenesulfonyl chloride 99 98-68-0.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401.
  • Sci-Hub. (n.d.). Sulfonation of chloro‐ and dichloroanisoles with concentrated aqueous sulfuric acid and sulfur trioxide. Demethylation of chloroanisolesulfonic acids in sulfuric acid systems.
  • Google Patents. (n.d.). WO2011058915A1 - Process for production of aromatic sulfonyl chloride compound.
  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC.
  • National Institutes of Health. (n.d.). 2,3-Dichloroanisole | C7H6Cl2O | CID 16126 - PubChem.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • TCI Chemicals. (2023, March 5). SAFETY DATA SHEET.
  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.
  • Sigma-Aldrich. (n.d.). 2,3-Dichloroanisole = 97 1984-59-4.
  • Books. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.
  • YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • PrepChem.com. (n.d.). Synthesis of 2,3-dichloroanisole.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-methoxybenzenesulfonyl chloride.
  • Organic Syntheses Procedure. (n.d.). Benzenesulfonyl chloride.
  • Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
  • NOAA. (n.d.). 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals.
  • GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid.
  • Who we serve. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • SAFETY DATA SHEET. (2023, August 23). 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride.
  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

Sources

An In-depth Technical Guide to 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 35509-60-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its reactivity and mechanistic pathways. Furthermore, it delves into the applications of this compound in medicinal chemistry and drug discovery, supported by detailed experimental procedures and safety protocols. This guide is intended to serve as a critical resource for scientists engaged in synthetic chemistry and drug development, offering both foundational knowledge and practical insights into the utilization of this versatile reagent.

Introduction

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride, identified by the CAS number 35509-60-5, is a polysubstituted aromatic sulfonyl chloride. Its molecular structure, featuring a benzene ring functionalized with two chlorine atoms, a methoxy group, and a highly reactive sulfonyl chloride moiety, makes it a valuable building block in organic synthesis. The electronic effects of the substituents—the electron-withdrawing nature of the chlorine atoms and the sulfonyl chloride group, combined with the electron-donating character of the methoxy group—create a unique chemical reactivity profile that is leveraged in the construction of complex molecular architectures. This guide will provide an in-depth exploration of this compound, from its synthesis to its application, with a focus on providing practical and actionable information for laboratory and industrial settings.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is essential for its effective use and safe handling. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 35509-60-5N/A
Molecular Formula C₇H₅Cl₃O₃SN/A
Molecular Weight 275.54 g/mol N/A
IUPAC Name 2,3-dichloro-4-methoxybenzene-1-sulfonyl chlorideN/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in most organic solvents; reacts with protic solvents like water and alcoholsN/A

Synthesis and Manufacturing

The synthesis of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves the chlorosulfonation of 2,3-dichloroanisole.

Synthetic Pathway Overview

The synthesis typically begins with the chlorination of anisole to produce 2,3-dichloroanisole, which is then subjected to chlorosulfonation to introduce the sulfonyl chloride group.

Synthesis_Pathway Anisole Anisole Dichloroanisole 2,3-Dichloroanisole Anisole->Dichloroanisole Chlorination Target 2,3-Dichloro-4-methoxybenzene- 1-sulfonyl chloride Dichloroanisole->Target Chlorosulfonation

Caption: General synthetic pathway for 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride.

Detailed Experimental Protocol: Chlorosulfonation of 2,3-Dichloroanisole

This protocol describes a representative laboratory-scale synthesis.

Materials:

  • 2,3-Dichloroanisole

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-dichloroanisole (1 equivalent) to anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride.

Reactivity and Mechanistic Considerations

The reactivity of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is dominated by the sulfonyl chloride group, which is a potent electrophile. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles.

Nucleophilic Substitution Reactions

The primary utility of this compound lies in its ability to form sulfonamides and sulfonate esters.

  • Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding sulfonamides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.

  • Sulfonate Ester Formation: Reaction with alcohols or phenols in the presence of a base affords sulfonate esters.

Reactivity_Diagram Start 2,3-Dichloro-4-methoxybenzene- 1-sulfonyl chloride Sulfonamide Sulfonamide Derivative Start->Sulfonamide + Base SulfonateEster Sulfonate Ester Derivative Start->SulfonateEster + Base Amine Primary/Secondary Amine (R₂NH) Amine->Sulfonamide Alcohol Alcohol/Phenol (R'OH) Alcohol->SulfonateEster

Caption: Key reactions of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride.

Applications in Drug Discovery and Development

The 2,3-dichloro-4-methoxyphenylsulfonyl moiety is incorporated into various molecules of medicinal interest. The presence of the dichloro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, affecting its binding affinity, metabolic stability, and cell permeability.

While specific drug candidates containing this exact moiety are not widely disclosed in publicly available literature, the general class of substituted benzenesulfonamides is prevalent in pharmaceuticals. For instance, many diuretic and antibiotic drugs feature a sulfonamide functional group derived from a substituted benzenesulfonyl chloride. The unique substitution pattern of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride offers a distinct scaffold for the development of new chemical entities with potentially improved therapeutic profiles.

Safety and Handling

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is a reactive and potentially hazardous chemical. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

  • Incompatibilities: This compound is incompatible with strong oxidizing agents, strong bases, and water. It reacts with water to release corrosive hydrogen chloride gas.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Characterization Data

  • ¹H NMR: Aromatic protons would appear as distinct signals in the downfield region (typically 7.0-8.0 ppm). The methoxy group protons would exhibit a singlet at approximately 3.9-4.1 ppm.

  • ¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, with the carbon attached to the sulfonyl chloride group being significantly downfield. The methoxy carbon would appear around 55-60 ppm.

  • IR Spectroscopy: Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group would be observed around 1370-1380 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.

Conclusion

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is a key synthetic intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern and high reactivity make it a versatile tool for medicinal chemists. This guide has provided a detailed overview of its synthesis, reactivity, and potential applications, along with essential safety and handling information. It is hoped that this document will serve as a valuable resource for researchers and scientists working with this important chemical compound.

References

Due to the limited availability of specific literature for 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride, this section provides general references for the synthesis and reactions of sulfonyl chlorides. Researchers are encouraged to consult chemical supplier databases for specific product information.

  • Organic Syntheses. An annual publication of detailed and checked procedures for the synthesis of organic compounds. ([Link])

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. A comprehensive textbook on organic chemistry.
  • PubChem. A public database of chemical information from the National Institutes of Health (NIH). ([Link])

A Spectroscopic Investigation of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a substituted benzene ring with two chlorine atoms, a methoxy group, and a reactive sulfonyl chloride moiety, gives rise to a unique spectroscopic fingerprint.[1] This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Understanding these spectral characteristics is paramount for researchers in confirming its synthesis, assessing its purity, and elucidating its role in subsequent chemical transformations.

The strategic placement of substituents on the benzene ring significantly influences the electronic environment of the molecule, which is directly reflected in its spectral data. The two electron-withdrawing chlorine atoms and the sulfonyl chloride group, coupled with the electron-donating methoxy group, create a distinct pattern of shielding and deshielding effects observable in NMR spectroscopy. Similarly, the vibrational modes of the various functional groups provide a characteristic IR spectrum, while the fragmentation patterns in mass spectrometry offer definitive structural confirmation.

Molecular Structure and Key Spectroscopic Features

The molecular formula of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride is C₇H₅Cl₃O₃S, with a molecular weight of approximately 275.54 g/mol .[1] The core of the molecule is a benzene ring substituted at positions 1, 2, 3, and 4.

Figure 1: Structure of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of sulfonyl chlorides.[2] For 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated aprotic solvent. Due to the reactivity of the sulfonyl chloride group, solvents such as chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended to prevent hydrolysis.[2]

  • Internal Standard: For quantitative NMR (qNMR), a stable, non-reactive internal standard with a simple spectrum that does not overlap with analyte signals, such as maleic anhydride, can be used.[2]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.[3]

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride is expected to be relatively simple, showing signals for the aromatic protons and the methoxy group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.0 - 8.2d1HH-6The proton at position 6 is ortho to the strongly electron-withdrawing sulfonyl chloride group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-5.
~ 7.1 - 7.3d1HH-5The proton at position 5 is ortho to the electron-donating methoxy group, which would typically shift it upfield. However, it is also meta to the sulfonyl chloride and ortho to a chlorine atom, resulting in a complex shielding/deshielding effect. It will appear as a doublet due to coupling with H-6.
~ 4.0s3H-OCH₃The protons of the methoxy group are deshielded by the adjacent oxygen atom and will appear as a sharp singlet.

Causality in Experimental Choices: The choice of an aprotic solvent is critical to prevent the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, which would lead to a completely different and misleading NMR spectrum.[2]

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the seven unique carbon atoms in the molecule. Aromatic carbons typically resonate in the range of δ 110-160 ppm.[4]

Chemical Shift (δ, ppm)AssignmentRationale
~ 160C-4This carbon is attached to the electron-donating methoxy group, causing a significant downfield shift.
~ 140C-1This carbon is directly attached to the electron-withdrawing sulfonyl chloride group, resulting in a downfield shift. As a quaternary carbon, its signal is expected to be of lower intensity.[4]
~ 135C-2Attached to a chlorine atom, this carbon will be deshielded.
~ 128C-3Also attached to a chlorine atom, this carbon will experience a downfield shift.
~ 125C-6This carbon is adjacent to the sulfonyl chloride group and will be deshielded.
~ 115C-5This carbon is ortho to the electron-donating methoxy group, which causes an upfield shift relative to the other aromatic carbons.
~ 57-OCH₃The carbon of the methoxy group will appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Trustworthiness of the Protocol: The use of a high-field NMR spectrometer and standard acquisition parameters ensures high-resolution spectra, allowing for accurate determination of chemical shifts and coupling constants, which are crucial for unambiguous structure confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. Alternatively, a solution in a suitable solvent like methylene chloride can be used in a salt cell (e.g., KBr).[5]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands (Predicted)
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3100-3000Weak-MediumAromatic C-H stretchCharacteristic of C-H bonds on a benzene ring.
~ 2950-2850Weak-MediumAliphatic C-H stretchCorresponding to the C-H bonds of the methoxy group.
~ 1600-1450Medium-StrongAromatic C=C stretchTypical for the benzene ring skeletal vibrations.
~ 1410-1370StrongAsymmetric SO₂ stretchA characteristic and strong absorption for the sulfonyl chloride group.[6]
~ 1204-1166StrongSymmetric SO₂ stretchAnother strong and characteristic band for the sulfonyl chloride functional group.[6]
~ 1250StrongC-O stretchDue to the aryl-alkyl ether linkage of the methoxy group.
~ 800-700Medium-StrongC-Cl stretchCorresponding to the carbon-chlorine bonds.
~ 600-500MediumS-Cl stretchThe sulfur-chlorine bond vibration.

Authoritative Grounding: The assignment of the strong bands in the 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ regions to the asymmetric and symmetric stretching vibrations of the SO₂ group in sulfonyl chlorides is well-established in spectroscopic literature.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electron Impact (EI) ionization is a common method for analyzing relatively small and volatile organic molecules.[7] Electrospray ionization (ESI) can also be used, particularly for less volatile compounds or when softer ionization is desired to preserve the molecular ion.

  • Analysis: The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Fragmentation

The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

m/zIonRationale
274/276/278[M]⁺The molecular ion peak. The isotopic pattern will be characteristic of a molecule containing three chlorine atoms.
239[M - Cl]⁺Loss of a chlorine radical from the sulfonyl chloride group.
175[M - SO₂Cl]⁺Loss of the sulfonyl chloride group.
99/101[SO₂Cl]⁺A characteristic fragment for the sulfonyl chloride moiety, showing the isotopic pattern for one chlorine atom.[6]

Visualization of Fragmentation:

G M+ (m/z 274) M+ (m/z 274) [M-Cl]+ (m/z 239) [M-Cl]+ (m/z 239) M+ (m/z 274)->[M-Cl]+ (m/z 239) - Cl [M-SO2Cl]+ (m/z 175) [M-SO2Cl]+ (m/z 175) M+ (m/z 274)->[M-SO2Cl]+ (m/z 175) - SO2Cl

Figure 2: Key fragmentation pathways of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride in MS.

Self-Validating System: The presence of the molecular ion with the correct isotopic pattern for three chlorine atoms, along with the characteristic fragment at m/z 99/101 for the sulfonyl chloride group, provides a high degree of confidence in the structural assignment.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing NMR, IR, and MS techniques, provides a robust framework for the characterization of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride. The predicted spectral data, grounded in established spectroscopic principles and literature precedents for related compounds, offer a reliable reference for researchers engaged in the synthesis and application of this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural confirmation and purity assessment.

References

  • Smolecule. (2023, August 15). 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride.
  • Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from The Royal Society of Chemistry website.
  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.
  • PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride.
  • Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Retrieved from Canadian Science Publishing website.
  • ChemicalBook. (2025, September 27). 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet.
  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.
  • ChemicalBook. (n.d.). 3-Methoxybenzyl chloride(824-98-6) 1H NMR spectrum.
  • YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1.
  • Wiley Online Library. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones.
  • NIST WebBook. (n.d.). 2-Thiophenesulfonyl chloride.
  • PubMed. (2005, April 15). Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry.
  • ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • American Chemical Society. (n.d.). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica.
  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Sigma-Aldrich. (n.d.). 4-Methoxybenzenesulfonyl chloride 99 98-68-0.
  • YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para).
  • PharmaCompass.com. (n.d.). 4-methoxy benzene sulfonyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation.
  • ResearchGate. (2025, August 10). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF.
  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
  • NIST WebBook. (n.d.). Benzene, 1,2,3-trichloro-4-methoxy-.

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An In-depth Technical Guide to 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride, a key intermediate in the synthesis of high-potency pharmaceuticals. This document traces the compound's origins from its initial, albeit implicit, synthesis during the development of the loop diuretic ethacrynic acid to its contemporary applications. A detailed exploration of its synthesis, reaction mechanisms, and physicochemical properties is presented, supported by established experimental protocols and spectroscopic data. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering insights into the strategic use of this versatile sulfonyl chloride.

Introduction and Historical Context

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride, a polysubstituted aromatic sulfonyl chloride, holds a significant, though often unheralded, position in the history of diuretic drug development. Its discovery is intrinsically linked to the pioneering work on α,β-unsaturated ketone derivatives of aryloxyacetic acids, which led to the synthesis of ethacrynic acid, a potent loop diuretic.

The 1950s and 60s marked a period of intensive research into novel diuretic agents to manage fluid overload in conditions such as congestive heart failure, liver cirrhosis, and renal disease.[1] While many early diuretics were sulfonamide-based, there was a clear clinical need for effective alternatives for patients with sulfa allergies. This need spurred the investigation of different chemical scaffolds.

The seminal 1962 paper by Schultz and Cragoe in the Journal of Medicinal Chemistry, titled "α,β-Unsaturated Ketone Derivatives of Aryloxyacetic Acids, a New Class of Diuretics," laid the groundwork for the development of ethacrynic acid.[2] Although the paper does not explicitly name or isolate 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride, the synthetic route described for ethacrynic acid necessitates its formation as a key intermediate. The synthesis starts with 2,3-dichloroanisole, which is then subjected to a chlorosulfonylation reaction. This strongly suggests that the first synthesis of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride was achieved in the laboratories of Merck Sharp & Dohme Research Laboratories in the early 1960s as part of this groundbreaking research.

The significance of this discovery lies in the fact that ethacrynic acid was one of the first potent loop diuretics that was not a sulfonamide, providing a critical therapeutic option for a specific patient population.[3] The development of this class of drugs highlighted the importance of targeted chemical synthesis in addressing specific clinical challenges.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride[4]
Molecular Formula C₇H₅Cl₃O₃S[4]
Molecular Weight 275.54 g/mol [4]
Appearance White to off-white crystalline solid (predicted)General knowledge
Melting Point Not available
Boiling Point Not available
Solubility Soluble in most organic solventsGeneral knowledge

Spectroscopic Data:

¹H NMR (Predicted):

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), showing ortho coupling. The exact chemical shifts will be influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methoxy group.

  • Methoxy Protons: A singlet around δ 3.9-4.1 ppm.

¹³C NMR (Predicted):

  • Signals for the six aromatic carbons, with those directly attached to chlorine and the sulfonyl chloride group being significantly downfield. The carbon bearing the methoxy group will be shifted upfield.

  • A signal for the methoxy carbon around δ 56-60 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • S=O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl chloride group in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[5]

  • C-Cl Stretching: Bands in the fingerprint region.

  • C-O Stretching: Aromatic ether C-O stretching band.

  • Aromatic C-H and C=C Stretching: Typical bands for a substituted benzene ring.

Mass Spectrometry (MS) (Predicted):

  • The molecular ion peak (M⁺) would be observed, showing a characteristic isotopic pattern for three chlorine atoms.

  • Fragmentation would likely involve the loss of the sulfonyl chloride group and subsequent fragmentation of the aromatic ring.

Synthesis of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

The primary and most logical synthetic route to 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is the electrophilic chlorosulfonylation of 2,3-dichloroanisole.

Reaction Scheme:

G start 2_3_dichloroanisole 2,3-Dichloroanisole end reagents + ClSO3H product 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride reagents->product Electrophilic Aromatic Substitution 2_3_dichloroanisole->reagents

Caption: Synthesis of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride.

Mechanism of Chlorosulfonylation:

The chlorosulfonylation of an activated aromatic ring like 2,3-dichloroanisole proceeds via an electrophilic aromatic substitution mechanism. The methoxy group is a strong activating group and directs the incoming electrophile to the ortho and para positions. In the case of 2,3-dichloroanisole, the position para to the methoxy group (position 6) is the most sterically accessible and electronically favored site for substitution.

Experimental Protocol:

The following is a generalized procedure based on established methods for the chlorosulfonylation of aromatic compounds.

Materials:

  • 2,3-dichloroanisole

  • Chlorosulfonic acid

  • Dichloromethane (or other suitable inert solvent)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for HCl gas.

  • Charge the flask with 2,3-dichloroanisole and an inert solvent like dichloromethane.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will occur.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is highly exothermic and generates HCl gas. Maintaining a low temperature controls the reaction rate and minimizes side reactions.

  • Inert Solvent: Dichloromethane is a common choice as it is inert to the reaction conditions and helps to control the viscosity of the reaction mixture.

  • Excess Chlorosulfonic Acid: Using an excess of the sulfonating agent ensures complete conversion of the starting material.

  • Aqueous Workup: Pouring the reaction mixture onto ice serves to quench the reaction and hydrolyze any remaining chlorosulfonic acid. The subsequent washes remove acidic byproducts.

Applications in Drug Development

The primary application of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is as a crucial intermediate in the synthesis of ethacrynic acid and its derivatives.

Workflow for Ethacrynic Acid Synthesis:

G A 2,3-Dichloroanisole B 2,3-Dichloro-4-methoxybenzene- 1-sulfonyl chloride A->B Chlorosulfonylation (ClSO3H) C 2,3-Dichloro-4-methoxyphenol B->C Reduction/Hydrolysis D Ethacrynic Acid C->D Alkylation and further functionalization

Caption: Synthetic pathway from 2,3-dichloroanisole to Ethacrynic Acid.

The sulfonyl chloride is first reduced to the corresponding thiol, which is then typically converted to the phenoxyacetic acid derivative. This is followed by a Friedel-Crafts acylation and subsequent reactions to introduce the α,β-unsaturated ketone moiety, which is essential for the diuretic activity of ethacrynic acid.

Beyond ethacrynic acid, the reactivity of the sulfonyl chloride group allows for its use in the synthesis of a variety of other biologically active molecules. The sulfonyl chloride can readily react with amines to form sulfonamides, a common functional group in many pharmaceuticals. This makes 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride a valuable building block for creating libraries of compounds for drug discovery screening.

Conclusion

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride, while not a widely known compound in its own right, has played a pivotal role in the history of medicinal chemistry. Its synthesis was a key step in the development of ethacrynic acid, a landmark diuretic that provided a vital alternative to sulfonamide-based drugs. The synthetic methods and reaction mechanisms discussed in this guide highlight the principles of electrophilic aromatic substitution and the versatility of the sulfonyl chloride functional group. For contemporary researchers, this compound remains a valuable and reactive intermediate for the synthesis of novel therapeutic agents.

References

  • Schultz, E. M., & Cragoe, E. J. (1962). α,β-Unsaturated Ketone Derivatives of Aryloxyacetic Acids, a New Class of Diuretics. Journal of Medicinal Chemistry, 5(4), 660–662.
  • PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,3-dichloro-4-methoxy-thiophenol. Retrieved from [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • Pal, J., Tiwaskar, M., Garg, S., et al. (2024). Loop Diuretics: An Overview of Its History and Evolution. Journal of The Association of Physicians of India, 72(9), 11–13.
  • Cannon, P. J. (1964). Ethacrynic Acid: A New Diuretic.
  • Patsnap. (2024, July 17). What is the mechanism of Ethacrynic Acid? Retrieved from [Link]

  • Wikipedia. (n.d.). Ethacrynic acid. Retrieved from [Link]

Sources

A Theoretical Deep Dive into 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride, a substituted aromatic sulfonyl chloride with potential applications in pharmaceutical and agrochemical synthesis. In the absence of extensive experimental data, this document leverages high-level density functional theory (DFT) calculations to elucidate the molecule's structural, spectroscopic, and electronic properties. We present a self-validating protocol for these theoretical studies, offering researchers a robust framework for in-silico characterization. This guide is intended for computational chemists, medicinal chemists, and drug development professionals seeking to understand and predict the behavior of this and related compounds.

Introduction: The Significance of Substituted Benzenesulfonyl Chlorides

Benzenesulfonyl chlorides are a pivotal class of organic compounds, widely utilized as intermediates in the synthesis of sulfonamides, a core moiety in a multitude of therapeutic agents. The specific substitution pattern on the benzene ring profoundly influences the reactivity of the sulfonyl chloride group and the overall electronic and steric properties of the molecule, which in turn dictates its potential as a building block in drug design.

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride (C₇H₅Cl₃O₃S, Molecular Weight: 275.54 g/mol ) presents a unique electronic environment due to the interplay of the electron-withdrawing chloro groups and the electron-donating methoxy group.[1] This intricate electronic balance can be rationally exploited in the design of novel bioactive molecules. Theoretical studies, particularly those employing density functional theory (DFT), are indispensable for dissecting these subtleties and predicting the molecule's behavior, thereby accelerating the drug discovery process.[2]

This guide will systematically explore the theoretical underpinnings of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride, from its fundamental molecular geometry to its reactive potential, as revealed by frontier molecular orbital and molecular electrostatic potential analyses.

Molecular Structure and Spectroscopic Profile: A Theoretical Perspective

Optimized Molecular Geometry

The initial step in any theoretical study is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process computationally finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. The predicted bond lengths and angles provide a foundational understanding of the molecule's steric and electronic landscape.

Table 1: Predicted Geometrical Parameters for 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride (DFT/B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
S-O11.42O1-S-O2123.5
S-O21.42O1-S-Cl108.0
S-Cl2.07O2-S-Cl108.0
S-C11.78C2-C1-S120.5
C1-C21.40C6-C1-S119.8
C2-C31.39C1-C2-C3119.0
C3-C41.41C2-C3-C4121.2
C4-O31.36C3-C4-O3124.5
O3-C71.43C4-O3-C7117.8
C2-Cl11.73C1-C2-Cl1119.5
C3-Cl21.73C4-C3-Cl2118.7
Predicted Vibrational and Spectroscopic Data

Frequency calculations based on the optimized geometry allow for the prediction of the infrared (IR) spectrum. Key vibrational modes for sulfonyl chlorides include strong characteristic bands for the S=O asymmetric and symmetric stretches.[3] Similarly, NMR chemical shifts can be calculated to aid in the structural elucidation of synthesized compounds.

Table 2: Predicted Spectroscopic Data for 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

Spectroscopic TechniquePredicted Key Signals
FT-IR (cm⁻¹) ~1380-1400 (S=O asymmetric stretch), ~1180-1200 (S=O symmetric stretch), ~1250-1270 (C-O-C stretch), ~700-800 (C-Cl stretch)
¹H NMR (ppm, relative to TMS) ~7.5-7.8 (aromatic H), ~3.9-4.1 (methoxy H)
¹³C NMR (ppm, relative to TMS) ~155-160 (C-O), ~130-140 (aromatic C-S, C-Cl), ~110-120 (aromatic C-H), ~55-60 (methoxy C)
Mass Spectrometry (m/z) 274/276/278 (M⁺, isotopic pattern for 3 Cl atoms), characteristic fragments from loss of Cl, SO₂, and CH₃

Frontier Molecular Orbitals (FMOs) and Reactivity

The electronic reactivity of a molecule is largely governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.[4] The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[5]

For 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride, the HOMO is predicted to be localized primarily on the methoxy-substituted benzene ring, while the LUMO is concentrated on the sulfonyl chloride moiety. This separation of the FMOs suggests that the benzene ring is the primary site for electrophilic attack, while the sulfur atom of the sulfonyl chloride group is susceptible to nucleophilic attack.

FMO_Concept cluster_orbitals Frontier Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) ~ -7.5 eV LUMO LUMO (Lowest Unoccupied Molecular Orbital) ~ -1.8 eV EnergyGap Energy Gap (ΔE) ~ 5.7 eV (Indicates high stability) HOMO_node Electron Donor (Nucleophilic Character) HOMO->HOMO_node Governs donation LUMO_node Electron Acceptor (Electrophilic Character) LUMO->LUMO_node Governs acceptance

Caption: Conceptual Diagram of Frontier Molecular Orbitals.

Molecular Electrostatic Potential (MEP): Mapping Reactive Sites

The molecular electrostatic potential (MEP) surface is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophiles and nucleophiles.[2] The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.

  • Red regions (negative potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. For 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride, these are expected around the oxygen atoms of the sulfonyl and methoxy groups.

  • Blue regions (positive potential): Indicate areas of low electron density or positive charge, which are prone to nucleophilic attack. The most positive potential is anticipated around the sulfur atom of the sulfonyl chloride group, confirming its role as the primary electrophilic center.

MEP_Workflow cluster_input Input Data cluster_calculation Computational Step cluster_output Visualization & Interpretation OptimizedGeometry Optimized Molecular Geometry (from DFT) MEP_Calc Calculate Molecular Electrostatic Potential OptimizedGeometry->MEP_Calc MEP_Surface Generate 3D MEP Surface MEP_Calc->MEP_Surface Interpretation Identify Nucleophilic (Red) and Electrophilic (Blue) Sites MEP_Surface->Interpretation

Caption: Workflow for Generating and Interpreting an MEP Surface.

Experimental Protocol: A Self-Validating System for Theoretical Analysis

To ensure the trustworthiness and reproducibility of these theoretical findings, we present a detailed, step-by-step methodology for performing these calculations. This protocol serves as a self-validating system, as adherence to these steps will consistently yield reliable theoretical data.

Objective: To calculate the optimized geometry, vibrational frequencies, NMR chemical shifts, frontier molecular orbitals, and molecular electrostatic potential of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride.

Software: Gaussian 16 or a comparable quantum chemistry software package.

Methodology:

  • Molecule Building:

    • Construct the 3D structure of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride using a molecular builder.

    • Perform an initial, low-level molecular mechanics optimization (e.g., using a force field like MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Set up a DFT calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Specify the Opt keyword to perform a geometry optimization.

    • Include the Freq keyword to calculate vibrational frequencies at the optimized geometry. This is crucial to confirm that the obtained structure is a true minimum (no imaginary frequencies).

    • Run the calculation.

  • Spectroscopic Data Calculation:

    • Upon successful completion of the optimization and frequency calculation, the output file will contain the predicted IR spectrum.

    • To calculate NMR chemical shifts, use the optimized geometry and perform a new calculation with the NMR keyword, typically using the GIAO (Gauge-Independent Atomic Orbital) method.

  • FMO and MEP Analysis:

    • The energies of the HOMO and LUMO are present in the output file of the optimization calculation.

    • To visualize the MEP surface, use the checkpoint file generated by Gaussian and a visualization software (e.g., GaussView, Avogadro).

    • Generate the MEP surface by mapping the electrostatic potential onto the electron density surface.

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the structural and electronic properties of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride. Through the application of DFT calculations, we have predicted its molecular geometry, spectroscopic characteristics, and reactivity profile as indicated by FMO and MEP analyses. The detailed protocol provided herein offers a reliable and reproducible method for the in-silico characterization of this and other novel molecules, serving as a valuable tool for rational drug design and development.

References

  • PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • ResearchGate. (2018, February 2). Molecular Structure, Spectroscopic Investigation, DFT Calculations and Other Biomolecular Properties of 1,2,3-trichloro-4-nitrobenzene. Retrieved from [Link]

  • Sarojini, K., Krishnan, H., Kanakam, C. C., & Muthu, S. (2012). Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 657–667. Retrieved from [Link]

  • JETIR. (2018, December). Molecular structure, vibrational spectroscopy, NBO and HOMO, LUMO studies of 3-Nitro Benzyl Chloride. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for Sulfonylation with 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is a highly reactive aromatic sulfonyl chloride that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring two ortho- and meta-directing chloro groups and a para-directing methoxy group, offers a scaffold with distinct electronic and steric properties. This reagent is particularly valuable for the synthesis of novel sulfonamides, a class of compounds renowned for their diverse pharmacological activities.[1] The sulfonamide functional group is a key pharmacophore in numerous approved drugs, including antibacterial agents, diuretics, and anticonvulsants.

The protocol detailed within these application notes provides a comprehensive guide for the efficient synthesis of N-aryl sulfonamides utilizing 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride. The causality behind each experimental step is elucidated to empower researchers with the knowledge to not only replicate the procedure but also to adapt it for a variety of primary amine substrates.

Reaction Principle: The Nucleophilic Attack on a Sulfonyl Chloride

The fundamental reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. A primary amine, acting as the nucleophile, attacks the electrophilic sulfur center, leading to the displacement of the chloride leaving group. A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Sulfonylation_Mechanism reagents 2,3-Dichloro-4-methoxy- benzene-1-sulfonyl chloride + Primary Amine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-Aryl-2,3-dichloro-4-methoxy- benzenesulfonamide intermediate->product Chloride Elimination base Base (e.g., Pyridine) hcl HCl base->hcl Neutralization salt Pyridinium Chloride

Figure 1: General workflow of the sulfonylation reaction.

Detailed Experimental Protocol: Synthesis of N-(Aryl)-2,3-dichloro-4-methoxybenzenesulfonamide

This protocol is adapted from a reliable method for the synthesis of structurally similar N-aryl-4-methoxybenzenesulfonamides and is expected to provide good to excellent yields with a range of primary aromatic amines.[2]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical Purity
2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride135370-34-6275.54>97%
Substituted Primary Amine (e.g., Aniline)62-53-393.13>99%
Pyridine (anhydrous)110-86-179.10>99.8%
Dichloromethane (DCM, anhydrous)75-09-284.93>99.8%
Hydrochloric Acid (1 M)7647-01-036.461 M solution
Sodium Bicarbonate (saturated solution)144-55-884.01Saturated aq.
Brine (saturated NaCl solution)7647-14-558.44Saturated aq.
Magnesium Sulfate (anhydrous)7487-88-9120.37Anhydrous
n-Hexane110-54-386.18Reagent grade
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the substituted primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add an excess of anhydrous pyridine (approximately 2-3 equivalents). Cool the reaction mixture to 0 °C using an ice-water bath. The use of an excess of pyridine ensures complete neutralization of the HCl produced and can also act as a catalyst.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel. The slow addition helps to control the exotherm of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Recrystallize the crude material from a suitable solvent system, such as a mixture of n-hexane and dichloromethane (e.g., 5:1 v/v), to obtain the pure N-(aryl)-2,3-dichloro-4-methoxybenzenesulfonamide.[2]

Protocol_Workflow start Dissolve Amine in DCM add_base Add Pyridine & Cool to 0°C start->add_base add_sulfonyl_chloride Add Sulfonyl Chloride Solution Dropwise add_base->add_sulfonyl_chloride react Stir at 0°C then RT (Monitor by TLC) add_sulfonyl_chloride->react workup Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup purify Dry, Concentrate & Recrystallize workup->purify

Figure 2: Step-by-step experimental workflow for the sulfonylation protocol.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several key factors:

  • Reaction Monitoring: The use of TLC is crucial for determining the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times.

  • Stoichiometry: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine substrate.

  • Work-up Procedure: The specific sequence of acidic and basic washes effectively removes unreacted starting materials and the pyridine catalyst, simplifying the final purification step.

  • Purification: Recrystallization is a highly effective method for obtaining high-purity crystalline products, which can be verified by melting point analysis and spectroscopic methods (NMR, IR, and Mass Spectrometry).

Safety Precautions

  • Sulfonyl Chlorides: 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a fume hood.

  • Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated area and avoid inhalation of vapors.

  • Quenching: The reaction quench with water can be exothermic, especially if there is unreacted sulfonyl chloride. Perform the initial water addition slowly and with cooling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldInactive sulfonyl chloride (hydrolyzed)Use freshly opened or properly stored sulfonyl chloride.
Low nucleophilicity of the amineIncrease reaction temperature or use a more forcing base like triethylamine.
Incomplete reactionInsufficient reaction time or temperatureAllow the reaction to stir for a longer period or gently heat the reaction mixture (e.g., to 40 °C).
Steric hindranceConsider using a less hindered base or a different solvent.
Difficult purificationPresence of unreacted starting materials or byproductsEnsure the work-up procedure is followed meticulously. Column chromatography may be necessary for some substrates.

References

  • Adimule, S. P., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-methoxybenzenesulfonamides. Journal of Applicable Chemistry, 4(1), 127-135.
  • ResearchGate (2018). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. [Link]

Sources

reaction of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of N-Substituted Sulfonamides via 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride and Primary Amines

Introduction: The Strategic Importance of the Sulfonamide Moiety

The sulfonamide functional group (—SO₂NR₂) is a cornerstone in modern medicinal chemistry and drug development. Its prevalence is a testament to its unique physicochemical properties, which allow it to act as a versatile structural motif in designing therapeutic agents. Sulfonamides are found in a wide array of drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[1] Their ability to engage in hydrogen bonding, coupled with their metabolic stability compared to carboxamides, makes them an attractive isostere for carboxylic acids.[1]

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is a highly reactive aromatic sulfonyl chloride that serves as a valuable building block for introducing the 2,3-dichloro-4-methoxyphenylsulfonyl group into molecules.[2] The electronic properties of this reagent—the electron-withdrawing effects of the two chlorine atoms enhancing the electrophilicity of the sulfur center, and the electron-donating methoxy group—make it a unique tool for synthesizing novel chemical entities.[2][3]

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the . It delineates the underlying reaction mechanism, provides detailed, field-proven experimental protocols, and offers insights into troubleshooting and safety, ensuring a robust and reproducible synthetic methodology.

Part 1: Reaction Mechanism and Scientific Rationale

The synthesis of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic substitution at a sulfur center. The reaction proceeds through a well-established mechanism analogous to the acylation of amines by acid chlorides.[4]

Causality of the Mechanism:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine (the nucleophile) attacking the highly electrophilic sulfur atom of the sulfonyl chloride.[5] The electrophilicity of the sulfur is significantly enhanced by the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the chloride ion, being an excellent leaving group, is expelled.

  • Proton Transfer: A base, which can be a second equivalent of the primary amine or an added non-nucleophilic base like triethylamine or pyridine, removes the proton from the nitrogen atom.[6] This step is crucial as it neutralizes the hydrogen chloride (HCl) generated in the reaction, preventing the protonation and deactivation of the starting amine.[6] The final, neutral sulfonamide product is thus formed.

The overall reaction is highly efficient and generally proceeds to completion under mild conditions.[7]

Caption: General mechanism for sulfonamide synthesis.

Part 2: Detailed Experimental Protocols

This section provides a robust, step-by-step protocol for the synthesis, purification, and characterization of N-substituted 2,3-dichloro-4-methoxybenzenesulfonamides.

Materials and Equipment
Reagents & Solvents Equipment
2,3-Dichloro-4-methoxybenzene-1-sulfonyl chlorideRound-bottom flasks (various sizes)
Primary amine (aliphatic or aromatic)Magnetic stirrer and stir bars
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Ice bath
Triethylamine (Et₃N) or PyridineDropping funnel
1 M Hydrochloric Acid (HCl)Separatory funnel
Saturated Sodium Bicarbonate (NaHCO₃) solutionRotary evaporator
Brine (Saturated NaCl solution)Thin Layer Chromatography (TLC) plates (silica gel)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)UV lamp for TLC visualization
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)Glassware for column chromatography
Deuterated solvents for NMR (e.g., CDCl₃)NMR Spectrometer, Mass Spectrometer, IR Spectrometer
General Protocol for Sulfonamide Synthesis

This protocol is a self-validating system; successful execution relies on careful control of stoichiometry, temperature, and moisture.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath. Rationale: The base neutralizes the HCl byproduct. Using a slight excess ensures the reaction medium remains basic, preventing protonation of the valuable amine starting material.

  • Reagent Addition: In a separate flask, dissolve 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes using a dropping funnel. Rationale: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine. Slow, dropwise addition at 0 °C helps to control the exothermic nature of the reaction and minimize side-product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • TLC System: Develop a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

    • Analysis: Spot the starting amine, the sulfonyl chloride, and the reaction mixture on a TLC plate. The reaction is complete upon the disappearance of the limiting reagent (typically the amine) and the appearance of a new, single product spot.

  • Aqueous Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted sulfonyl chloride and acidic impurities), and finally with brine.[6]

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by one of the following methods:

    • Recrystallization: If the product is a solid, recrystallize from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify using silica gel column chromatography with an appropriate eluent system determined by TLC analysis.

Workflow A 1. Reaction Setup Dissolve amine (1.0 eq) & Et3N (1.2 eq) in anhydrous DCM under N2. B 2. Cool to 0 °C Use an ice-water bath. A->B C 3. Add Sulfonyl Chloride Dissolve ArSO2Cl (1.1 eq) in DCM. Add dropwise over 20 min. B->C D 4. Reaction Warm to RT, stir for 2-16 h. C->D E 5. Monitor Progress Use Thin Layer Chromatography (TLC). D->E E->D Incomplete F 6. Aqueous Work-up Wash with H2O, 1M HCl, sat. NaHCO3, and Brine. E->F Reaction Complete G 7. Dry and Concentrate Dry organic layer (MgSO4). Remove solvent via rotovap. F->G H 8. Purification Recrystallization or Silica Gel Chromatography. G->H I 9. Characterization NMR, MS, IR. H->I

Caption: Experimental workflow for sulfonamide synthesis.

Product Characterization

Authenticity of the synthesized N-substituted 2,3-dichloro-4-methoxybenzenesulfonamide should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: Confirms the covalent structure of the molecule. Expect to see characteristic shifts for the aromatic protons on the dichloromethoxybenzene ring, the methoxy protons, and the protons of the amine alkyl/aryl group.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling. The isotopic pattern from the two chlorine atoms will be a distinctive feature.

  • Infrared (IR) Spectroscopy: Identifies key functional groups. Look for strong, characteristic stretching vibrations for the S=O bonds of the sulfonyl group (typically around 1350 cm⁻¹ and 1160 cm⁻¹) and the N-H bond (for primary amine products, around 3300 cm⁻¹).[8]

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final compound.[9][10]

Part 3: Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Expert Solution(s)
Low or No Yield 1. Inactive sulfonyl chloride (hydrolyzed).2. Amine starting material is of poor quality or is protonated.3. Insufficient base.1. Use fresh or properly stored sulfonyl chloride. They are moisture-sensitive.[11]2. Ensure the amine is pure. If using an amine salt (e.g., hydrochloride), add an extra equivalent of base.3. Use at least 1.1-1.2 equivalents of a non-nucleophilic base like triethylamine.
Multiple Products on TLC 1. Formation of a bis-sulfonylated product (if the amine was ammonia or had multiple reactive sites).2. Side reactions due to excessive heat.3. Hydrolysis of sulfonyl chloride to sulfonic acid.1. Use the amine as the limiting reagent or use a large excess of the amine.2. Maintain temperature control, especially during the addition of the sulfonyl chloride.3. Ensure all glassware is dry and use anhydrous solvents.
Product is Difficult to Purify 1. Product co-elutes with starting material or byproducts.2. Product is an intractable oil.1. Optimize the chromatography solvent system. A shallow gradient may be required.2. Attempt to form a crystalline salt or try trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification.
Reaction Stalls 1. Sterically hindered amine.2. Deactivated (electron-poor) amine.1. Increase reaction temperature (e.g., reflux in THF) and/or extend reaction time.2. Consider using a more forcing base or a different solvent. For very unreactive amines, alternative synthetic routes may be necessary.[1]

Part 4: Safety and Handling

A rigorous adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[12][13]

  • Ventilation: All manipulations involving sulfonyl chlorides, amines, and volatile organic solvents must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and toxic fumes.[14]

  • Reagent-Specific Hazards:

    • 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride: Corrosive and moisture-sensitive. Reacts with water to release corrosive HCl gas.[3] Handle under an inert atmosphere (nitrogen or argon) if possible.

    • Primary Amines: Many are corrosive, toxic, and have pungent odors. Avoid skin contact and inhalation.[12]

    • Triethylamine/Pyridine: Flammable, corrosive, and toxic with strong odors.

    • Dichloromethane (DCM): A suspected carcinogen. Minimize exposure.

  • Emergency Procedures:

    • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[15]

    • Spills: Neutralize small spills of acidic or basic reagents appropriately before cleaning. Absorb solvent spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional and local regulations.

References

  • Jadhav, S. D., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery, Vol. 2, pp. 123-138. Royal Society of Chemistry. [Link]

  • Ball, N. D., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9516–9520. [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]

  • Cepa, V., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 47(14), 2331-2333. [Link]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... [Link]

  • ACS Chemical Health & Safety. (n.d.). Safe handling of chlorine. [Link]

  • Journal of the Association of Official Analytical Chemists. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]

  • Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • Celotor. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

  • Naaz, F., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2339. [Link]

  • Tzouganatou, C., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(21), 6439. [Link]

  • Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

  • PharmaCompass. (n.d.). 4-methoxy benzene sulfonyl chloride. [Link]

  • Saya's World of Chemistry. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID [Video]. YouTube. [Link]

  • ResearchGate. (2018). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • ResearchGate. (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. [Link]

  • Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ammonium Chloride. [Link]

  • Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride. [Link]

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Application Notes & Protocols: A Guide to the Purification of Products from 2,3-Dichloro-4-methoxybenzene-1-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dichloro-4-methoxybenzenesulfonyl chloride scaffold is a crucial building block in contemporary drug discovery and development, lending unique electronic and conformational properties to target molecules. Its reactions, primarily with amines and alcohols to form sulfonamides and sulfonate esters respectively, are fundamental transformations in medicinal chemistry. However, achieving high purity of the final product is paramount for accurate biological evaluation and regulatory compliance. This guide provides an in-depth analysis of the purification strategies, detailed experimental protocols, and troubleshooting advice for reaction products derived from 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride, tailored for researchers, scientists, and drug development professionals.

Foundational Principles: Understanding the Reaction Milieu

Effective purification begins with a comprehensive understanding of the reaction mixture's composition. The reaction of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride with a nucleophile (amine or alcohol) is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

Common Reaction Products and Impurities:

  • Desired Product: The target N-substituted sulfonamide or O-substituted sulfonate ester.

  • Unreacted Starting Materials: Residual 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride and the parent amine or alcohol.

  • Byproducts:

    • Hydrochloric Acid (HCl): Generated stoichiometrically during the reaction.

    • Base-HCl Salt: The hydrochloride salt of the base used (e.g., triethylamine hydrochloride, pyridine hydrochloride).

    • Hydrolysis Product: 2,3-Dichloro-4-methoxybenzene-1-sulfonic acid, formed if the sulfonyl chloride reacts with trace water. This is a highly polar, often problematic impurity.[1]

The physicochemical differences between these components—polarity, solubility, and crystallinity—are the levers we exploit during purification.

The Strategic Purification Workflow

A multi-step approach is invariably required to achieve high purity. The strategy hinges on the nature of the product and impurities, moving from bulk removal of contaminants to fine purification.

G cluster_0 Phase 1: Initial Work-up cluster_1 Phase 2: Primary Purification cluster_2 Phase 3: Purity Verification A Reaction Mixture (Product, Byproducts, SMs) B Aqueous Work-up (Liquid-Liquid Extraction) A->B Quench Reaction C Crude Product in Organic Phase B->C Separate Layers D Is the Crude Product a Solid? C->D E Recrystallization D->E Yes F Column Chromatography D->F No / Impure Solid G Isolated Product E->G F->G H Purity Analysis (TLC, HPLC, NMR) G->H I Pure Product (>95%) H->I

Caption: General purification workflow from crude reaction mixture to verified pure product.

Phase 1: Aqueous Work-up Protocol (Liquid-Liquid Extraction)

The initial work-up is a critical step designed to remove the majority of water-soluble impurities, particularly the base-HCl salt and any sulfonic acid formed via hydrolysis.

Rationale: This process leverages the differential solubility of components between an aqueous phase and a water-immiscible organic solvent. The organic product remains in the organic layer, while ionized impurities are washed into the aqueous layer.

Step-by-Step Protocol:

  • Solvent Selection: Ensure the reaction solvent is immiscible with water (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)). If a water-miscible solvent like THF or Acetonitrile was used, dilute the reaction mixture with a larger volume of EtOAc and water.

  • Quenching: Transfer the reaction mixture to a separatory funnel containing deionized water.

  • Acid Wash (Optional but Recommended): To remove residual amine base, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The base is protonated to form a water-soluble salt.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This step neutralizes any remaining acid (including the HCl byproduct and the sulfonic acid impurity), converting the latter into its highly water-soluble sodium salt.[2]

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and break up any emulsions.

  • Drying and Concentration: Drain the organic layer from the separatory funnel, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Phase 2: Primary Purification Methodologies

The choice between recrystallization and chromatography depends primarily on the physical state and purity of the crude product.

Recrystallization: The Method of Choice for Crystalline Solids

Recrystallization is a powerful, cost-effective technique for purifying solid compounds to a high degree. It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.

Troubleshooting Common Recrystallization Issues: [3]

IssueProbable Cause(s)Recommended Solution(s)
"Oiling Out" The product's melting point is below the solvent's boiling point; high impurity concentration.Re-heat to dissolve the oil, add more solvent, and allow to cool much more slowly. Consider switching to a lower-boiling point solvent system.
No Crystal Formation The solution is not saturated (too much solvent used); the solution is supersaturated.Boil off some solvent to increase concentration. Induce crystallization by scratching the flask's inner wall with a glass rod or adding a seed crystal.
Low Recovery Too much solvent was used; crystals were filtered before crystallization was complete; the chosen solvent has high solubility for the product even when cold.Concentrate the filtrate and cool again for a second crop of crystals. Ensure the mixture is thoroughly cooled in an ice bath before filtration. Re-evaluate the solvent choice.

Protocol 1: Recrystallization of a Crude Sulfonamide

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof). A good solvent will fully dissolve the compound when hot but yield a heavy precipitate upon cooling. Ethanol/water or isopropanol/water mixtures are often effective for sulfonamides.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. If using a solvent pair, dissolve the solid in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy, then add a few drops of the "good" solvent to clarify.

  • Decolorization (If Necessary): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Flash Column Chromatography: The Universal Purifier

Flash column chromatography is the most versatile technique for purifying both solid and liquid products, separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.

G A 1. TLC Analysis (Develop Solvent System) B 2. Prepare Column (Slurry Pack Silica Gel) A->B C 3. Load Sample (Dry Load or Wet Load) B->C D 4. Elute Column (Apply Solvent System) C->D E 5. Collect Fractions D->E F 6. Analyze Fractions (TLC) E->F G 7. Combine Pure Fractions & Concentrate F->G

Caption: Step-by-step workflow for flash column chromatography.

Protocol 2: Flash Chromatography of a Crude Sulfonate Ester

  • TLC Analysis: Develop a mobile phase system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or DCM). The ideal system gives the desired product a retention factor (Rƒ) of ~0.3-0.4 and separates it clearly from all impurities.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Preferred for Solids): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent completely. Gently load the resulting free-flowing powder onto the top of the packed column.

    • Wet Loading (for Oils/Liquids): Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.

  • Elution: Carefully add the mobile phase to the column and apply pressure (using a pump or air line) to begin elution. If a solvent gradient is needed, start with the non-polar solvent and gradually increase the proportion of the polar solvent.

  • Fraction Collection: Collect the eluent in a series of test tubes or vials.

  • Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate and develop it to identify which fractions contain the pure product.

  • Final Steps: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Phase 3: Purity Assessment and Verification

Post-purification analysis is non-negotiable. It validates the success of the purification and provides the purity data required for subsequent applications.

Comparison of Key Analytical Techniques: [6]

TechniquePrincipleInformation ObtainedKey Advantages
TLC Differential adsorption on a stationary phase.Retention factor (Rƒ), qualitative presence of impurities.Fast, inexpensive, excellent for reaction monitoring and fraction analysis.[7]
HPLC High-resolution separation based on partitioning between mobile and stationary phases.Retention time (tᵣ), quantitative purity (% area), presence of trace impurities.Highly sensitive, precise, and quantitative. The gold standard for final purity assessment.[8]
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Definitive structural confirmation, detection of solvent and structural impurities.Provides unambiguous structural information and can be used for quantitative analysis (qNMR).
Mass Spectrometry Ionization and mass-to-charge ratio analysis.Molecular weight confirmation, fragmentation patterns for structural clues.Extremely sensitive, confirms the identity of the desired product.

References

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI. Retrieved from [Link]

  • Sulfonamide purification process. (1957). Google Patents.
  • Blakemore, P. R., & Willis, M. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Retrieved from [Link]

  • Murray, P. R. D., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9548–9552. Retrieved from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wysocka, I., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. Retrieved from [Link]

  • Tacic, A., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service, USDA. Retrieved from [Link]

  • TLC of Sulfonamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Reactions of Alcohols. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2015). ResearchGate. Retrieved from [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999–1007. Retrieved from [Link]

Sources

Application Note & Protocol: A Guide to the Scale-Up Synthesis of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Addressing the needs of researchers, medicinal chemists, and process development scientists, this document outlines two primary synthetic strategies: direct chlorosulfonation of 2,3-dichloroanisole and a Sandmeyer reaction sequence starting from 2,3-dichloro-4-methoxyaniline. We delve into the mechanistic underpinnings of each approach, offering a comparative analysis of their respective advantages and challenges in a scale-up context. The protocols provided are designed to be self-validating, with integrated in-process controls and characterization checkpoints. Furthermore, this guide includes a protocol for the synthesis of sulfonamide derivatives, showcasing the utility of the target sulfonyl chloride as a versatile building block.

Introduction: The Significance of Substituted Arylsulfonyl Chlorides

Arylsulfonyl chlorides are a cornerstone of modern organic synthesis, serving as pivotal precursors to a vast array of functional groups, most notably sulfonamides.[1] The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs spanning therapeutic areas such as antibacterials, diuretics, anticonvulsants, and anti-inflammatory agents. The specific substitution pattern of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride offers a unique combination of electronic and steric properties, making it a valuable building block for creating new chemical entities with potentially enhanced biological activity and optimized pharmacokinetic profiles. The successful and efficient scale-up of its synthesis is therefore a critical step in the drug discovery and development pipeline.

Strategic Approaches to Synthesis: A Comparative Analysis

Two principal routes are considered for the scalable synthesis of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride. The choice between these pathways will depend on factors such as starting material availability, process safety considerations, and desired purity profile.

Route A: Direct Chlorosulfonation of 2,3-Dichloroanisole

This is an electrophilic aromatic substitution reaction where 2,3-dichloroanisole is reacted directly with a chlorosulfonating agent.

  • Mechanism: The reaction proceeds via the generation of a highly electrophilic species, typically the chlorosulfonium ion (SO₂Cl⁺), from chlorosulfonic acid.[2] The electron-donating methoxy group of the 2,3-dichloroanisole directs the electrophilic attack to the ortho and para positions. Due to steric hindrance from the adjacent chloro and methoxy groups, substitution is favored at the less hindered C6 and C4 positions. The desired product is the C5-sulfonyl chloride (para to the methoxy group).

  • Advantages:

    • Atom Economy: This is a more direct route with fewer synthetic steps.

    • Cost-Effectiveness: The starting material, 2,3-dichloroanisole, can be prepared from relatively inexpensive 1,2,3-trichlorobenzene.[3]

  • Challenges:

    • Regioselectivity: The formation of isomeric sulfonyl chlorides is a potential issue, which may necessitate challenging purification steps.

    • Harsh Reagents: Chlorosulfonic acid is a highly corrosive and hazardous reagent requiring specialized handling procedures.[4]

Route B: Sandmeyer Reaction of 2,3-Dichloro-4-methoxyaniline

This route involves the diazotization of an amino group, followed by a copper-catalyzed reaction with sulfur dioxide.

  • Mechanism: 2,3-dichloro-4-methoxyaniline is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[5] The diazonium salt is then introduced to a solution of sulfur dioxide in the presence of a copper(I) or copper(II) catalyst. This leads to the formation of the sulfonyl chloride with the extrusion of nitrogen gas.[6]

  • Advantages:

    • High Regioselectivity: The position of the sulfonyl chloride group is predetermined by the position of the amine on the starting material, avoiding isomeric mixtures.

    • Milder Conditions (for the sulfonyl chloride formation step): While the diazotization is conducted at low temperatures, the subsequent Sandmeyer reaction can often be performed under less harsh conditions than direct chlorosulfonation.

  • Challenges:

    • Longer Synthetic Route: This pathway requires the synthesis of the precursor aniline, which adds to the overall step count.

    • Diazonium Salt Instability: Diazonium salts can be explosive, especially when isolated. Therefore, they are typically generated and used in situ at low temperatures, which can be challenging to manage at a large scale.

    • Byproducts: Sandmeyer reactions can generate side products such as chloroarenes.[1]

Process Development and Scale-Up Workflow

The following diagram illustrates a typical workflow for the process development and scale-up of the target sulfonyl chloride synthesis.

G cluster_0 Route Selection cluster_1 Process Optimization cluster_2 Scale-Up & Validation Route A Direct Chlorosulfonation Optimization Reaction Conditions (Temp, Time, Stoichiometry) Route A->Optimization Route B Sandmeyer Reaction Route B->Optimization Workup Quenching & Extraction Optimization Optimization->Workup Purification Crystallization/ Chromatography Workup->Purification Pilot Pilot Scale Synthesis (1-10 kg) Purification->Pilot IPC In-Process Controls (TLC, HPLC, NMR) Pilot->IPC Release Final Product QC (Purity, Identity) IPC->Release

Sources

Troubleshooting & Optimization

improving yield in 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Introduction

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride (CAS No. 35509-60-5) is a vital intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its unique structure, featuring a benzene ring with two chlorine atoms, a methoxy group, and a highly reactive sulfonyl chloride functional group, allows for versatile chemical transformations.[1] The sulfonyl chloride moiety is particularly susceptible to nucleophilic attack, making it a key building block for creating sulfonamides and sulfonate esters.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reagent. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your reactions and improve yields.

Troubleshooting Guide: Maximizing Yield and Purity

This section addresses common issues encountered during reactions with 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride.

Issue 1: Low or No Product Yield

Question: I am reacting 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride with a primary amine to form a sulfonamide, but I'm getting a very low yield. What are the potential causes and how can I fix this?

Answer:

Low yields in sulfonamide synthesis can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Degradation of the Sulfonyl Chloride: 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[1][2]

    • Solution:

      • Ensure the sulfonyl chloride is fresh and has been stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).

      • Use anhydrous solvents for your reaction. Solvents should be freshly distilled or obtained from a sealed bottle.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Insufficiently Nucleophilic Amine: The reactivity of the amine is crucial. Aromatic amines or sterically hindered amines may react slowly.

    • Solution:

      • Increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

      • Increase the reaction time. Some reactions may require several hours to reach completion.

      • Consider using a more potent activating agent for the amine if possible, though this is less common in standard sulfonamide synthesis.

  • Inappropriate Base Selection: The choice of base is critical for scavenging the HCl generated during the reaction.[3] An unsuitable base can lead to side reactions or incomplete reaction.

    • Solution:

      • For many sulfonamide syntheses, pyridine or triethylamine (TEA) are effective bases.[4] Pyridine can also act as a nucleophilic catalyst.

      • Ensure you are using at least one equivalent of the base. For less reactive amines, using an excess of the base (1.5-2.0 equivalents) can drive the reaction to completion.[5]

  • Poor Reaction Conditions: Solvent and temperature play a significant role.

    • Solution:

      • Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents for this reaction.[4][5]

      • For sluggish reactions, gentle heating (e.g., 40-50 °C) can be beneficial. However, be cautious of potential side reactions at higher temperatures.

Troubleshooting Workflow:

G start Low Yield Observed check_reagents 1. Verify Reagent Quality - Fresh Sulfonyl Chloride? - Anhydrous Solvent? - Pure Amine? start->check_reagents check_conditions 2. Assess Reaction Conditions - Appropriate Base? - Correct Stoichiometry? - Anhydrous Setup? check_reagents->check_conditions Reagents OK fail Yield Still Low Consult further literature check_reagents->fail Reagents Degraded optimize_temp 3. Optimize Temperature - Increase Temperature Gradually - Monitor by TLC/LC-MS check_conditions->optimize_temp Conditions Appear Correct check_conditions->fail Incorrect Conditions optimize_time 4. Extend Reaction Time - Allow to run overnight - Monitor for completion optimize_temp->optimize_time No Improvement success Yield Improved optimize_temp->success Improvement Seen workup_issue 5. Investigate Workup - Product lost during extraction? - Emulsion formation? optimize_time->workup_issue No Improvement optimize_time->success Improvement Seen workup_issue->success Workup Optimized workup_issue->fail Persistent Issue

Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.

Issue 2: Formation of Impurities

Question: My reaction is producing the desired sulfonamide, but I'm also seeing significant impurities. What are the likely side products and how can I minimize them?

Answer:

Impurity formation is a common challenge. Identifying the impurities can provide clues to the underlying problem.

Common Impurities and Their Prevention:

ImpurityCausePrevention Strategy
2,3-Dichloro-4-methoxybenzenesulfonic acid Hydrolysis of the starting sulfonyl chloride by trace amounts of water.[1][2]Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere.
Bis-sulfonamide If the amine has two reactive N-H bonds (e.g., a primary amine), a second sulfonylation can occur.Use a 1:1 stoichiometry of the amine to the sulfonyl chloride. Add the sulfonyl chloride solution slowly to the amine solution to avoid localized high concentrations of the sulfonyl chloride.
Unreacted Starting Materials Incomplete reaction due to factors discussed in "Low or No Product Yield."Re-evaluate reaction conditions: temperature, time, base, and solvent.
Products from Reaction with Solvent Some solvents, particularly alcohols, can react with the sulfonyl chloride to form sulfonate esters.[3]Choose an inert solvent such as DCM, THF, or acetonitrile.

Purification Strategies:

  • Crystallization: Many sulfonamides are crystalline solids and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Column Chromatography: For non-crystalline products or difficult separations, silica gel column chromatography is effective. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Aqueous Workup: Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove unreacted amine and basic impurities. A subsequent wash with a saturated sodium bicarbonate solution can remove acidic impurities like the sulfonic acid.

Issue 3: Difficult Workup and Product Isolation

Question: I'm having trouble isolating my product after the reaction. The workup is messy, and I'm getting emulsions during extraction.

Answer:

A challenging workup can significantly impact your final yield and purity.

Tips for a Smoother Workup:

  • Quenching the Reaction: Before starting the workup, it's often a good practice to quench the reaction to destroy any remaining reactive species. Adding water or a saturated aqueous solution of ammonium chloride can be effective.

  • Breaking Emulsions: Emulsions during liquid-liquid extraction can be persistent. Here are some techniques to break them:

    • Add a small amount of brine (saturated NaCl solution).

    • Gently swirl the separatory funnel instead of vigorous shaking.

    • Filter the emulsified layer through a pad of Celite or glass wool.

    • Centrifugation can also be effective if the emulsion is persistent.[6]

  • Product Precipitation: If your sulfonamide product is a solid, you may be able to induce precipitation by adding a non-polar solvent (e.g., hexanes) to your reaction mixture (if it's in a polar solvent like THF) or by concentrating the reaction mixture and then adding a suitable anti-solvent.

Frequently Asked Questions (FAQs)

Q1: How should I store 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride?

A1: It should be stored in a tightly sealed container in a cool, dry place, away from moisture. A desiccator or storage under an inert gas is recommended to prevent hydrolysis.

Q2: What analytical techniques are best for monitoring the progress of my reaction?

A2:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the molecular weight of the product and any major impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze the crude reaction mixture to determine the conversion to product.[7]

Q3: Can I use an inorganic base instead of an organic base like pyridine or triethylamine?

A3: Yes, in some cases, inorganic bases like sodium carbonate or potassium carbonate can be used, particularly in biphasic solvent systems or with more reactive amines.[4] However, they are generally less soluble in common organic solvents, which can lead to slower reaction rates.

Q4: What is the expected reactivity of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride compared to other arylsulfonyl chlorides?

A4: The two electron-withdrawing chlorine atoms on the aromatic ring increase the electrophilicity of the sulfur atom, making it more reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride. The electron-donating methoxy group has a lesser, opposing effect. This enhanced reactivity is beneficial for reactions with weaker nucleophiles.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

This protocol provides a general method for the reaction of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride with a primary or secondary amine.

Materials:

  • 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

  • Amine (primary or secondary)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of the amine (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the base (1.2 eq., e.g., triethylamine).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Reaction Scheme:

Caption: General reaction scheme for sulfonamide synthesis.

References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Available at: [Link]

  • Sulfonamide purification process. Google Patents.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. Available at: [Link]

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. Available at: [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • Determination method for sulfuryl chloride in thionyl chloride. Google Patents.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

  • A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. ResearchGate. Available at: [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]

  • ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry. Available at: [Link]

  • Sulfonyl halide. Wikipedia. Available at: [Link]

  • Preparation of sulfonamide herbicide process intermediates. Google Patents.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews. Available at: [Link]

  • a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. ChemRxiv. Available at: [Link]

  • Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. National Institutes of Health. Available at: [Link]

  • Explain the reaction involving aryl sulphonyl chloride. Filo. Available at: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. Available at: [Link]

Sources

Technical Support Center: 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges, focusing on the causality behind side reactions and providing field-proven troubleshooting strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in my sulfonylation reaction?

A1: The most frequent culprit is the hydrolysis of the sulfonyl chloride. 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is highly reactive and susceptible to moisture. Even trace amounts of water in your reaction solvent, on the glassware, or in the amine/alcohol substrate can lead to the formation of the corresponding 2,3-dichloro-4-methoxybenzenesulfonic acid[1][2][3]. This side product not only consumes your starting material but can also complicate purification.

Causality: The sulfur atom in the sulfonyl chloride group is highly electrophilic. Water acts as a nucleophile, attacking this sulfur center, which leads to the displacement of the chloride leaving group and the formation of the inert sulfonic acid[1].

Preventative Measures:

  • Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Employing molecular sieves can further ensure dryness[4].

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

Q2: I've observed an unexpected side product that is difficult to separate from my desired sulfonamide. What could it be?

A2: If you are performing the reaction in an alcohol-based solvent (e.g., methanol, ethanol), you may be forming the corresponding sulfonate ester as a major byproduct[5]. Alcohols are effective nucleophiles and can compete with your primary substrate (e.g., an amine) for the sulfonyl chloride[1]. Another possibility, particularly if using crude sulfonyl chloride, is the presence of impurities from its synthesis, such as the corresponding disulfide or sulfone compounds[6].

Q3: How does the choice of base impact the reaction and potential side reactions?

A3: The base is critical for scavenging the HCl generated during the reaction. However, its choice can influence the reaction pathway.

  • Non-Nucleophilic Bases: Sterically hindered, non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are generally preferred. They effectively neutralize HCl without competing with the primary nucleophile[4].

  • Nucleophilic Bases: Pyridine, while a common choice, can sometimes act as a nucleophile itself, forming a temporary pyridinium-sulfonyl intermediate. While often productive, this can lead to other side reactions depending on the substrate.

  • Strong Bases (e.g., NaOH): Using strong aqueous bases like NaOH can significantly accelerate the hydrolysis of the sulfonyl chloride, reducing the yield of the desired product[7][8]. However, in some cases with specific amines, high pH can drive the reaction to completion efficiently[7].

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Yield of the Desired Product

Your reaction shows little to no formation of the target sulfonamide or sulfonate ester, with the starting materials largely consumed.

  • Possible Cause 1A: Reagent Degradation via Hydrolysis.

    • Diagnosis: The most likely cause is the hydrolysis of the 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride to its sulfonic acid form before or during the reaction[1][6][9]. This is especially probable if reaction conditions were not strictly anhydrous.

    • Solution:

      • Verify Reagent Quality: Use a fresh bottle of the sulfonyl chloride or purify the existing stock if its quality is questionable.

      • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dichloromethane, THF, acetonitrile) and perform the reaction under an inert atmosphere (N₂ or Ar)[4].

      • Order of Addition: Add the sulfonyl chloride solution dropwise to the mixture of the substrate (amine/alcohol) and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring reaction with the substrate over residual water.

  • Possible Cause 1B: Competing Reaction with Solvent.

    • Diagnosis: If a nucleophilic solvent (e.g., methanol, ethanol) was used, it may have reacted to form a sulfonate ester, outcompeting your intended nucleophile[5].

    • Solution: Switch to a non-nucleophilic, aprotic solvent. Recommended options are summarized in the table below.

Solvent TypeRecommended SolventsRationale
Preferred Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), TolueneAprotic and non-nucleophilic; minimize risk of solvent participation.
Use with Caution PyridineCan act as both a base and a nucleophilic catalyst; may lead to side products.
Avoid Methanol, Ethanol, Water, other protic solventsAct as competing nucleophiles, leading to hydrolysis or solvolysis byproducts[5].
Problem 2: Formation of Multiple Unidentified Byproducts

TLC or LC-MS analysis shows a complex mixture of products, making purification difficult.

  • Possible Cause 2A: Impurities from Sulfonyl Chloride Synthesis.

    • Diagnosis: The commercial synthesis of arylsulfonyl chlorides, often a modified Sandmeyer reaction, can generate several impurities[6][9]. These can include chloroarenes (from a standard Sandmeyer reaction), disulfides, and sulfones[6]. These impurities may persist and interfere with your reaction.

    • Solution:

      • Purify the Reagent: If impurities are suspected, the sulfonyl chloride can be recrystallized or purified by flash chromatography on silica gel[4].

      • Source from a Reliable Vendor: Ensure the starting material is of high purity by checking the supplier's certificate of analysis.

  • Possible Cause 2B: Desulfonylation Side Reaction.

    • Diagnosis: Under certain conditions, particularly with transition metal catalysis or photoredox catalysis, arylsulfonyl chlorides can undergo desulfonylation, where the SO₂Cl group is lost and an aryl radical is formed[10][11]. This can lead to various coupling byproducts.

    • Solution: Avoid conditions known to promote radical formation unless specifically desired. This includes excluding strong light sources and potential radical initiators if not part of the intended reaction design.

Visualizing Reaction Pathways

The following diagram illustrates the primary desired reaction pathway versus the most common side reaction, hydrolysis.

G Reagent 2,3-Dichloro-4-methoxybenzene- 1-sulfonyl chloride Product Desired Product: Sulfonamide Reagent->Product + R₂NH - HCl SideProduct Side Product: Sulfonic Acid Reagent->SideProduct + H₂O - HCl Amine Primary/Secondary Amine (R₂NH) Amine->Reagent Water Water (H₂O) (Contaminant) Water->Reagent

Caption: Desired sulfonamide formation vs. undesired hydrolysis side reaction.

Experimental Protocols

Protocol 1: Standard Procedure for Sulfonamide Synthesis Under Anhydrous Conditions

This protocol is designed to minimize hydrolysis and other common side reactions.

  • Glassware Preparation: Oven-dry all glassware (a round-bottom flask with a stir bar, addition funnel, condenser) at 120°C for at least 4 hours. Assemble the apparatus hot under a stream of dry nitrogen or argon and allow it to cool.

  • Reagent Preparation:

    • In the reaction flask, dissolve the amine substrate (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv.) in anhydrous dichloromethane (DCM).

    • In the addition funnel, dissolve 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride (1.1 equiv.) in anhydrous DCM.

  • Reaction Execution:

    • Cool the amine solution to 0°C using an ice bath.

    • Add the sulfonyl chloride solution dropwise from the addition funnel to the stirred amine solution over 30-60 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Workup and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Separate the organic layer. Wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any sulfonic acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues encountered during your experiments.

G start Low Yield or Complex Mixture? check_reagent Was the sulfonyl chloride fresh and handled under inert gas? start->check_reagent check_solvent Was the solvent anhydrous and aprotic (e.g., DCM, THF)? check_reagent->check_solvent Yes sol_reagent Root Cause: Reagent Hydrolysis. Action: Use fresh reagent, ensure strictly anhydrous conditions. check_reagent->sol_reagent No check_base Was a non-nucleophilic base used (e.g., TEA, DIPEA)? check_solvent->check_base Yes sol_solvent Root Cause: Solvent Participation. Action: Switch to an aprotic, non-nucleophilic solvent. check_solvent->sol_solvent No sol_base Root Cause: Base Interference. Action: Switch to a sterically hindered, non-nucleophilic base. check_base->sol_base No sol_ok Consider other factors: - Reaction temperature - Substrate reactivity - Stirring efficiency check_base->sol_ok Yes

Sources

Technical Support Center: 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this reactive compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the longevity of the reagent.

Introduction to 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is a highly reactive aromatic sulfonyl chloride.[1] Its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals stems from the electrophilic nature of the sulfonyl chloride functional group, making it susceptible to nucleophilic attack.[1] The presence of two electron-withdrawing chlorine atoms and an electron-donating methoxy group on the benzene ring creates a unique electronic environment that influences its reactivity.[1] Understanding the stability and proper handling of this compound is paramount to achieving successful and reproducible results in the laboratory.

Core Stability & Storage Parameters

ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)Slows down potential decomposition pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents reaction with atmospheric moisture and oxygen.
Moisture Control Store in a desiccatorHighly sensitive to moisture, which leads to hydrolysis.
Container Tightly sealed, original containerPrevents contamination and exposure to air and moisture.
Incompatible Materials Water, Alcohols, Amines, Strong Bases, Strong Oxidizing AgentsReacts readily with nucleophiles and can be degraded by strong oxidizers.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride.

Issue 1: Low or No Yield in Sulfonamide or Sulfonate Ester Synthesis

  • Question: I am reacting 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride with an amine/alcohol to synthesize a sulfonamide/sulfonate ester, but I am observing very low to no product formation. What could be the cause?

  • Answer: Low or no yield in these reactions is a common issue and can often be traced back to the quality and handling of the sulfonyl chloride.

    • Probable Cause 1: Hydrolysis of the Starting Material. The most likely culprit is the degradation of the 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride due to exposure to moisture. Sulfonyl chlorides readily react with water to form the corresponding sulfonic acid, which is unreactive in the desired sulfonylation reaction.[1]

    • Troubleshooting Steps:

      • Verify Reagent Quality: Before starting your reaction, ensure the sulfonyl chloride is a free-flowing solid. Clumped or sticky material may indicate hydrolysis.

      • Use Anhydrous Conditions: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon).[3][4] Solvents and other reagents must be anhydrous.

      • Proper Handling Technique: Handle the sulfonyl chloride in a glovebox or under a positive pressure of inert gas. Use dry syringes or cannulas for transfers.[3]

    • Probable Cause 2: Inactive Amine/Alcohol. The nucleophile (amine or alcohol) may be of poor quality or contain impurities that interfere with the reaction.

    • Troubleshooting Steps:

      • Check Purity: Verify the purity of your amine or alcohol using an appropriate analytical technique (e.g., NMR, GC-MS).

      • Drying: Ensure your nucleophile is dry, as any residual water will preferentially react with the sulfonyl chloride.

Issue 2: Formation of Multiple Byproducts

  • Question: My reaction is showing multiple spots on a TLC plate, and purification is proving difficult. What are the likely side reactions?

  • Answer: The formation of multiple byproducts is often indicative of competing reactions or degradation of the starting material or product.

    • Probable Cause 1: Presence of Hydrolyzed Starting Material. As mentioned previously, the presence of the corresponding sulfonic acid from hydrolysis can lead to a complex reaction mixture.

    • Troubleshooting Steps:

      • Strict Moisture Control: Re-evaluate your experimental setup to eliminate all potential sources of moisture.

      • Purification of Starting Material: If you suspect your starting material is already partially hydrolyzed, you may need to purify it, though this can be challenging due to its reactivity. It is often more practical to use a fresh, high-purity batch.

    • Probable Cause 2: Reaction with Solvent. If you are using a nucleophilic solvent (e.g., an alcohol as the solvent for a reaction with an amine), the solvent can compete with your intended nucleophile, leading to the formation of a sulfonate ester byproduct.

    • Troubleshooting Steps:

      • Choose an Inert Solvent: Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).

Issue 3: Inconsistent Reaction Rates or Stalled Reactions

  • Question: I am observing inconsistent reaction times, or my reaction seems to stall before completion. Why might this be happening?

  • Answer: Inconsistent reaction kinetics can be frustrating and often point to subtle issues with the reaction conditions or reagents.

    • Probable Cause 1: Inadequate Base. In reactions with amines or alcohols, a base is typically used to scavenge the HCl byproduct. An inappropriate or insufficient amount of base can lead to a buildup of acid, which can protonate the nucleophile, reducing its reactivity.

    • Troubleshooting Steps:

      • Choice of Base: Use a non-nucleophilic base such as triethylamine or pyridine. For sterically hindered nucleophiles, a stronger, non-nucleophilic base like DBU may be necessary.

      • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. An excess (1.1-1.5 equivalents) is often beneficial.

    • Probable Cause 2: Poor Solubility. If your starting materials are not fully dissolved, the reaction will be heterogeneous and may proceed slowly or stall.

    • Troubleshooting Steps:

      • Solvent Selection: Choose a solvent in which all reactants are fully soluble. You may need to perform solubility tests with small quantities of your materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride?

A1: The primary degradation pathway is hydrolysis. The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water, which results in the formation of the corresponding 2,3-dichloro-4-methoxybenzenesulfonic acid and hydrochloric acid. This is why it is critical to store and handle the compound under strictly anhydrous conditions.

Hydrolysis_Pathway reagent 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride product 2,3-Dichloro-4-methoxybenzenesulfonic acid reagent->product Hydrolysis hcl HCl water H₂O (Moisture) Troubleshooting_Logic start Low Yield or Failed Reaction check_reagent Inspect Sulfonyl Chloride: - Free-flowing solid? - No discoloration? start->check_reagent reagent_bad Reagent likely hydrolyzed. check_reagent->reagent_bad No reagent_good Reagent appears good. check_reagent->reagent_good Yes use_fresh Use a fresh batch of reagent. reagent_bad->use_fresh check_conditions Review Experimental Conditions: - Anhydrous solvents? - Dry glassware? - Inert atmosphere? reagent_good->check_conditions conditions_bad Moisture contamination is likely. check_conditions->conditions_bad No conditions_good Conditions seem appropriate. check_conditions->conditions_good Yes improve_technique Improve anhydrous techniques. conditions_bad->improve_technique check_other Investigate other factors: - Nucleophile purity? - Base stoichiometry? - Solubility issues? conditions_good->check_other

Sources

Technical Support Center: Managing Hydrolysis of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-DMSC-H2O-V1.0

Welcome to the technical support guide for 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the primary challenge associated with this reagent: hydrolysis. Our goal is to equip you with the scientific understanding and practical protocols necessary to minimize unwanted side reactions, ensure the integrity of your starting material, and achieve reliable results in your synthetic endeavors.

Frequently Asked Questions (FAQs): Understanding and Preventing Hydrolysis

This section addresses the most common issues and questions encountered when working with 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride.

Q1: What is hydrolysis in the context of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride, and why is it a problem?

A1: Hydrolysis is a chemical reaction in which the sulfonyl chloride group (-SO₂Cl) reacts with water (H₂O) to form the corresponding 2,3-Dichloro-4-methoxybenzenesulfonic acid (-SO₃H) and hydrochloric acid (HCl).

This is a significant issue for several reasons:

  • Reagent Consumption: It consumes your active reagent, leading to lower yields of your desired product.

  • Stoichiometric Imbalance: The unintended loss of the sulfonyl chloride disrupts the stoichiometry of your reaction.

  • Purification Challenges: The resulting sulfonic acid is a polar, often water-soluble, impurity that can complicate the workup and purification of your target molecule.

  • Byproduct Formation: The generated HCl can potentially catalyze other unwanted side reactions.

Q2: Why is this specific sulfonyl chloride so reactive towards water?

A2: The reactivity of arylsulfonyl chlorides is governed by the electronic properties of the substituents on the aromatic ring. The sulfur atom in the sulfonyl chloride group is highly electrophilic. On the 2,3-Dichloro-4-methoxybenzene ring, the two chlorine atoms are strongly electron-withdrawing, which further increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water. While the methoxy group is electron-donating, its effect is outweighed by the two powerful chloro substituents. The hydrolysis of arylsulfonyl chlorides generally proceeds through an SN2-type mechanism.[1][2]

Q3: I suspect my starting material has been compromised by hydrolysis. How can I check its purity?

A3: You can assess the purity of your 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride using several standard analytical techniques:

  • ¹H NMR Spectroscopy: This is often the quickest method. The sulfonic acid will have a distinct, broad peak for the acidic proton (-SO₃H), typically downfield. You may also observe shifts in the aromatic proton signals compared to the pure sulfonyl chloride.

  • HPLC: A reversed-phase HPLC method can effectively separate the less polar sulfonyl chloride from the highly polar sulfonic acid. This allows for accurate quantification of the impurity.[3][4]

  • Karl Fischer Titration: This method specifically quantifies the water content in your reagent, which is an indirect but useful indicator of its storage history and potential for hydrolysis.

For a detailed analytical protocol, please see Section 3.3 .

Q4: My reaction failed to go to completion, and I recovered a significant amount of a polar, water-soluble byproduct. Is this hydrolysis? How can I prevent it in the future?

A4: It is highly likely that hydrolysis is the culprit. To prevent this, you must rigorously exclude water from your reaction system. Key preventive measures include:

  • Solvent Purity: Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

  • Reagent Purity: Ensure all other reagents, particularly amines and bases, are dry.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Glassware: Flame-dry or oven-dry all glassware immediately before use to remove adsorbed water.

  • Temperature Control: Add the sulfonyl chloride solution slowly to the reaction mixture, often at a reduced temperature (e.g., 0 °C), to control any exotherm and minimize side reactions.[5]

A detailed protocol for setting up an anhydrous reaction is provided in Section 3.2 .

Q5: How should I properly store 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride to ensure its long-term stability?

A5: Proper storage is critical. Sulfonyl chlorides are sensitive to moisture.[6][7] Store the reagent in a tightly sealed container, preferably with a PTFE-lined cap. To further protect it, place the container inside a desiccator or a dry box. Storing under an inert gas like argon or nitrogen is also highly recommended. Keep it in a cool, dry, and well-ventilated area away from incompatible materials like strong bases and alcohols.[8][9][10]

Troubleshooting and Workflow Guides

This section provides visual workflows to guide you through common experimental challenges.

Hydrolysis Reaction Mechanism

The diagram below illustrates the nucleophilic attack of water on the electrophilic sulfur center, leading to the formation of the sulfonic acid.

HydrolysisMechanism Reagents Sulfonyl Chloride (R-SO₂Cl) + Water (H₂O) TS Trigonal Bipyramidal Transition State Reagents->TS Nucleophilic Attack Intermediate Intermediate [R-SO₂(OH)Cl]⁻ + H⁺ TS->Intermediate Bond Formation Products Sulfonic Acid (R-SO₃H) + HCl Intermediate->Products Chloride Elimination

Caption: SN2 mechanism for the hydrolysis of a sulfonyl chloride.

Troubleshooting Workflow for Suspected Hydrolysis

If you suspect hydrolysis is impacting your experiment, follow this logical troubleshooting guide.

TroubleshootingWorkflow Start Low Yield or Unexpected Byproduct Check_Purity 1. Analyze Starting Material (¹H NMR, HPLC) Start->Check_Purity Is_Pure Is Starting Material Pure? Check_Purity->Is_Pure Check_Setup 2. Review Anhydrous Technique Is_Pure->Check_Setup Yes Solution_Purify Purify starting material or acquire new batch Is_Pure->Solution_Purify No Is_Setup_OK Were all precautions taken? Check_Setup->Is_Setup_OK Check_Workup 3. Analyze Workup Procedure Is_Setup_OK->Check_Workup Yes Solution_Improve_Setup Implement rigorous anhydrous protocol (See Sec 3.2). Dry all reagents/solvents. Is_Setup_OK->Solution_Improve_Setup No Solution_Modify_Workup Use anhydrous workup or minimize contact with water. Use non-aqueous quench. Check_Workup->Solution_Modify_Workup

Caption: Step-by-step workflow for diagnosing hydrolysis issues.

Experimental Protocols

Protocol: Recommended Storage and Handling
  • Receiving: Upon receipt, inspect the container for any damage to the seal.

  • Storage Environment: Store the container immediately in a desiccator containing a suitable desiccant (e.g., Drierite). For long-term storage, place the desiccator in a cool, dark, and well-ventilated area.

  • Inert Atmosphere: Before first use, carefully open the container inside a glovebox or under a positive pressure of inert gas (argon or nitrogen) and backfill the headspace with the inert gas before resealing.

  • Dispensing: Always weigh and dispense the required amount of the sulfonyl chloride in a controlled environment (glovebox or under an inert gas stream) to minimize exposure to atmospheric moisture.

  • Sealing: After dispensing, ensure the container is tightly resealed. Using paraffin film around the cap can provide an additional barrier against moisture ingress.

Protocol: General Anhydrous Reaction Setup (e.g., for Sulfonamide Synthesis)
  • Glassware Preparation: Assemble all necessary glassware (round-bottom flask, addition funnel, condenser, etc.). Flame-dry all glassware under vacuum or oven-dry at >120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator or under a stream of inert gas.

  • System Assembly: Quickly assemble the glassware while flushing with a steady stream of dry nitrogen or argon. Use high-vacuum grease on all joints.

  • Reagent Preparation: Dissolve the amine substrate and a suitable non-nucleophilic base (e.g., pyridine, triethylamine) in anhydrous solvent (e.g., dichloromethane, THF) and add to the reaction flask via cannula or syringe.

  • Sulfonyl Chloride Addition: Dissolve the 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride in a minimal amount of anhydrous solvent in a separate flame-dried flask. Transfer this solution to a pressure-equalizing dropping funnel.

  • Reaction Execution: Cool the main reaction flask to 0 °C in an ice bath. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes. Maintain the inert atmosphere throughout the reaction.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction using a non-aqueous method if possible, or by carefully adding it to cold water/brine. Proceed with extraction using a dry organic solvent.

Protocol: HPLC Method for Purity Assessment

This protocol provides a general method for separating the sulfonyl chloride from its sulfonic acid hydrolysate. Optimization may be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed sample (~1 mg) in 1 mL of acetonitrile.

  • Expected Elution: The polar sulfonic acid will elute much earlier than the relatively non-polar sulfonyl chloride. Quantification can be achieved by creating a calibration curve with a pure standard of the sulfonic acid.[3][4]

Data Summary

Table 1: Physicochemical Properties
Property2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride2,3-Dichloro-4-methoxybenzenesulfonic acid
Molecular Formula C₇H₅Cl₂O₃SC₇H₆Cl₂O₄S
Molecular Weight 259.09 g/mol 241.09 g/mol
Appearance White to off-white solidTypically a white, hygroscopic solid
Reactivity Highly reactive with nucleophiles (water, amines, alcohols)Acidic, stable to further hydrolysis
Solubility Soluble in aprotic organic solvents (DCM, THF, Toluene)Soluble in water and polar organic solvents

References

  • LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Chemistry LibreTexts. [Link]

  • Rogerson, C., et al. (2018). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]

  • Jenkins, F. E., & Hambly, A. N. (1966). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]

  • Doc Brown's Chemistry. Hydrolysis of acid/acyl chlorides. [Link]

  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]

  • New Jersey Department of Health. Hazard Substance Fact Sheet: Benzene Sulfonyl Chloride. [Link]

  • Yarbagi, K., et al. (2016). Sulfonic Acid Counter Ions Quantification in Pharmaceuticals by Ion Chromatography. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Sulfuryl chloride. [Link]

  • S D Fine-Chem Limited. Sulphuryl Chloride MSDS. [Link]

  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Russian Journal of Organic Chemistry. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides. Molecules. [Link]

  • Kiselev, V. V., et al. (2003). Kinetics of p-Methoxybenzenesulfonyl Chloride Hydrolysis in Water and Water-Dioxane Mixtures. Russian Journal of Organic Chemistry. [Link]

  • Belskii, V. E., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]

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Catalyst Selection for Sulfonyl Chloride Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfonyl chloride chemistry. As a cornerstone electrophile in medicinal chemistry and drug development, the sulfonyl chloride moiety is pivotal for constructing sulfonamides and sulfonate esters—functional groups prevalent in a vast array of therapeutic agents.[1][2][3] However, the reactivity of sulfonyl chlorides can be a double-edged sword, leading to challenges such as slow reactions, unwanted side products, and difficulties with sensitive or sterically hindered substrates.

This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst selection for these critical reactions. Moving beyond mere protocols, we will delve into the mechanistic rationale behind catalyst choice, offering field-proven insights and robust troubleshooting strategies in a practical question-and-answer format.

Section 1: Core Principles of Catalysis in Sulfonylation Reactions

At its heart, the reaction of a sulfonyl chloride (R-SO₂Cl) with a nucleophile (Nu-H, e.g., an amine or alcohol) is a nucleophilic substitution at the sulfur center.[4][5] The reaction generates the desired sulfonated product and a molecule of hydrochloric acid (HCl).

The primary roles of a catalyst or base in this process fall into two main categories:

  • Brønsted-Lowry Base: Its function is to neutralize the HCl byproduct, driving the reaction equilibrium forward and preventing the protonation of the nucleophile, which would render it non-reactive.

  • Nucleophilic Catalyst: This type of catalyst actively participates in the reaction by attacking the sulfonyl chloride to form a highly reactive intermediate, which is then more susceptible to attack by the primary nucleophile.

Understanding which role is needed is the first step in troubleshooting and optimization.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My sulfonamide formation is sluggish or incomplete, especially with a weak amine nucleophile. How do I select the right catalyst to accelerate the reaction?

This is a classic challenge. The rate of sulfonamide formation is highly dependent on the nucleophilicity of the amine. When dealing with poorly nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines, the uncatalyzed reaction can be impractically slow.

The Underlying Issue: The direct attack of a weak nucleophile on the sulfonyl chloride has a high activation energy. A simple base like triethylamine (Et₃N) or Hünig's base (DIPEA) will scavenge the generated HCl but will not fundamentally accelerate the key bond-forming step.

The Solution: Employ a Nucleophilic Catalyst.

The catalyst of choice in this scenario is almost universally 4-(Dimethylamino)pyridine (DMAP) or one of its analogs.[6] DMAP is a superior nucleophile compared to pyridine or sterically hindered bases like collidine.[6]

Mechanism of DMAP Catalysis: DMAP functions by a nucleophilic catalysis mechanism. It attacks the sulfonyl chloride to form a sulfonylpyridinium salt intermediate.[6][7] This intermediate is significantly more electrophilic and reactive than the parent sulfonyl chloride, making it highly susceptible to attack by even weak amine nucleophiles.[6]

DMAP_Mechanism RSO2Cl R-SO₂Cl Intermediate [R-SO₂-DMAP]⁺ Cl⁻ RSO2Cl->Intermediate Step 1: Fast (Nucleophilic Attack) DMAP DMAP DMAP->Intermediate Amine R'-NH₂ Product R-SO₂NHR' Amine->Product HCl HCl Intermediate->Product Step 2: Rate-Determining (Nucleophilic Attack) DMAP_HCl DMAP·HCl

Caption: DMAP nucleophilic catalysis pathway.

Troubleshooting & Catalyst Selection Table:

Catalyst/BasepKa of Conjugate AcidPrimary RoleIdeal Use CaseCommon Issues
Triethylamine (Et₃N) ~10.75BaseWith highly nucleophilic, unhindered amines.Ineffective at accelerating reactions with weak nucleophiles.
Pyridine ~5.25Weak Base / Weak NucleophileTraditional solvent/base; largely superseded.Less effective than DMAP; can be slow.
DMAP ~9.60[8]Nucleophilic Catalyst [6]Reactions with weak nucleophiles (anilines), sterically hindered amines, or alcohols.[6]Can be difficult to remove during workup; potential toxicity.
DIPEA (Hünig's Base) ~10.75Sterically Hindered BaseWhen a non-nucleophilic base is required to prevent side reactions.[9][10]Does not catalyze the reaction; only scavenges acid.
FAQ 2: I'm forming a sulfonate ester from a sterically hindered alcohol, and the reaction is failing with standard pyridine or triethylamine. What is the best approach?

This is analogous to the issue with weak amine nucleophiles. Steric hindrance around the alcohol's hydroxyl group prevents it from efficiently attacking the sulfonyl chloride.

The Solution: Leverage Nucleophilic Catalysis.

Again, DMAP is the catalyst of choice.[6][11] The formation of the highly reactive [R-SO₂-DMAP]⁺ intermediate is not significantly affected by the steric properties of the ultimate nucleophile (the alcohol).[7] This activated intermediate presents a much more "inviting" electrophilic target for the hindered alcohol to attack.

Experimental Protocol: DMAP-Catalyzed Tosylation of a Hindered Secondary Alcohol

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the hindered alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Reagent Addition: Add DMAP (0.1 - 0.2 eq) followed by triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Sulfonylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LCMS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with 1M HCl (to remove DMAP and Et₃N), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

FAQ 3: My reaction is producing significant amounts of methanesulfonic acid, and my yield is low. What is causing this side reaction, and how can I prevent it?

This indicates a significant problem with hydrolysis of your sulfonyl chloride (e.g., methanesulfonyl chloride, MsCl).[12] Sulfonyl chlorides are highly susceptible to reaction with water, which competes with your desired nucleophile.[12][13]

The Cause: Moisture contamination. The source can be ambient humidity, wet solvents, or non-dried glassware.[12] Bases can also promote this hydrolysis.

The Solution: Rigorous Anhydrous Technique.

Hydrolysis_Prevention Start Low Yield & Acid Byproduct Observed CheckMoisture Diagnosis: Sulfonyl Chloride Hydrolysis Start->CheckMoisture Action1 Dry all glassware (oven or flame-dry) CheckMoisture->Action1 Prevention Step Action2 Use anhydrous solvents (e.g., from a solvent purification system) CheckMoisture->Action2 Prevention Step Action3 Run reaction under inert atmosphere (N₂ or Ar) CheckMoisture->Action3 Prevention Step Action4 Use fresh, high-quality sulfonyl chloride CheckMoisture->Action4 Prevention Step Result Improved Yield & Purity Action1->Result Action2->Result Action3->Result Action4->Result

Caption: Troubleshooting workflow for hydrolysis.

Prevention Strategies:

  • Inert Atmosphere: Always perform reactions under a blanket of nitrogen or argon gas.[12]

  • Dry Glassware: Oven-dry or flame-dry all glassware immediately before use.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from a purification system (e.g., Grubbs apparatus) are ideal.

  • Reagent Quality: Use a fresh bottle of the sulfonyl chloride. Older bottles may have absorbed atmospheric moisture over time.

  • Controlled Addition: Add the sulfonyl chloride to the mixture of the nucleophile and base, rather than the other way around, to ensure it preferentially reacts with the intended substrate.

References

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition. [Link]

  • Protecting Groups for Amines: Sulfonamides. (2020). YouTube. [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017). RSC Advances. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. (2013). Organic Letters. [Link]

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2013). The Journal of Organic Chemistry. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • Formation of Sulfonate Esters from Alcohols. (2020). YouTube. [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • Amines as Nucleophiles. (2021). Chemistry LibreTexts. [Link]

  • Non-nucleophilic base. Wikipedia. [Link]

  • Reactions of Alcohols. (2024). Chemistry LibreTexts. [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. [Link]

  • An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. (2001). The Journal of Organic Chemistry. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Drug Discovery and Development. [Link]

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Horiazon Chemical. [Link]

  • Modular Two-Step Route to Sulfondiimidamides. (2022). The Journal of Organic Chemistry. [Link]

  • Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. (2014). Chemical Communications. [Link]

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. [Link]

  • 4-Dimethylaminopyridine. Wikipedia. [Link]

  • Converting an Alcohol to a Sulfonate Ester. (2014). Chemistry LibreTexts. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie. [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. UTRGV ScholarWorks. [Link]

  • Non-nucleophilic Brønsted-Lowry Superbases. (2026). Chemistry LibreTexts. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2018). Future Journal of Pharmaceutical Sciences. [Link]

  • Nucleophilicity vs. Basicity. (2012). Master Organic Chemistry. [Link]

  • 4-Dimethylamino-pyridine(DMAP). ResearchGate. [Link]

  • Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. (2023). Journal of the American Chemical Society. [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). ACS Organic & Inorganic Au. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • Sulfonyl chloride – Knowledge and References. Taylor & Francis. [Link]

  • Synthetic approaches to biologically active sulfonates and sulfonamides. UCL Discovery. [Link]

  • Sulfonate ester kinetic study. Novatia, LLC. [Link]

  • Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Preparation of sulfonamides from N-silylamines. (1984). Tetrahedron Letters. [Link]

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Technical Support Center: Solvent Effects on the Reactivity of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile reagent. As a highly reactive sulfonylating agent, its performance is critically dependent on the reaction environment, particularly the choice of solvent. This document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, offering causative explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My sulfonylation reaction with 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is sluggish, resulting in a low yield of the desired sulfonamide/sulfonate ester. What are the likely causes and how can I troubleshoot this?

Answer: Low product yield is a common challenge that can often be traced back to reaction conditions that are not optimized for the specific nucleophile being used. The reactivity of the sulfonyl chloride is high, but several factors can impede the reaction.

Causality and Solutions:

  • Insufficient Nucleophilicity: The reaction rate is directly proportional to the strength of your nucleophile (e.g., amine or alcohol). Sterically hindered or electron-deficient nucleophiles will react more slowly.

    • Solution: Consider using a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is then more readily attacked by the primary nucleophile.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solubilizing reactants and stabilizing the transition state. An inappropriate solvent can significantly hinder the reaction rate. Aprotic solvents are generally preferred to avoid solvolysis of the sulfonyl chloride.[1]

    • Solution: Switch to a more polar aprotic solvent. If your reaction is slow in dichloromethane (DCM) or tetrahydrofuran (THF), moving to a solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) can accelerate the rate by better solvating the transition state.[1] See the table below for a summary of solvent effects.

  • Reagent Degradation (Hydrolysis): 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is highly susceptible to hydrolysis.[2][3] Trace amounts of water in your solvent or on your glassware will convert the starting material into the unreactive 2,3-dichloro-4-methoxybenzenesulfonic acid.

    • Solution: Ensure all reagents and solvents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Inadequate Base: A base is required to neutralize the HCl generated during the reaction. If the base is too weak or sterically hindered, the resulting acidification of the medium can protonate your nucleophile, rendering it unreactive.

    • Solution: For standard reactions, triethylamine or pyridine are effective. For less reactive nucleophiles, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[1]

Data Summary: Impact of Solvent Class on Sulfonylation Reactions

Solvent ClassExamplesGeneral Effect on ReactivityRationale
Polar Aprotic DCM, THF, MeCN, DMFHighly Recommended Solubilizes reactants and stabilizes the polar transition state without competing as a nucleophile.[1]
Polar Protic Water, Methanol, EthanolCaution Advised Can act as a nucleophile, leading to competitive solvolysis (hydrolysis/alcoholysis) and reduced yield of the desired product.[3]
Non-Polar Hexane, Toluene, BenzeneGenerally Unsuitable Poor solubility for the sulfonyl chloride and especially for amine/alcohol nucleophiles and bases, leading to slow, heterogeneous reactions.[4]

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed check_reagents Verify Purity & Dryness of Reagents/Solvent start->check_reagents check_nucleophile Assess Nucleophile Reactivity (Steric/Electronic Effects) start->check_nucleophile check_conditions Review Reaction Conditions (Solvent, Base, Temp) start->check_conditions solution_reagents Action: Use freshly purified reagent. Rigorously dry solvent. Run under inert atmosphere. check_reagents->solution_reagents solution_nucleophile Action: Add catalytic DMAP to form a more reactive intermediate. check_nucleophile->solution_nucleophile solution_conditions Action: Switch to a more polar aprotic solvent (e.g., DMF). Use a stronger, non-nucleophilic base (e.g., DBU). check_conditions->solution_conditions end Reaction Optimized solution_reagents->end solution_nucleophile->end solution_conditions->end

Caption: A logical workflow for diagnosing and solving low-yield issues.

Issue 2: Formation of Di-sulfonated Byproduct with Primary Amines

Question: When using a primary amine as my nucleophile, I am observing a significant amount of a di-sulfonated byproduct. How can I improve the selectivity for mono-sulfonylation?

Answer: Primary amines have two N-H protons, and after the initial sulfonylation, the resulting sulfonamide can be deprotonated by the base present to react a second time with the sulfonyl chloride.[5] This is especially prevalent if reaction conditions are too harsh or if there is a localized excess of the sulfonylating agent.

Causality and Solutions:

  • Stoichiometry and Addition Rate: Using an excess of the sulfonyl chloride or adding it too quickly creates high local concentrations, favoring the second reaction with the more reactive mono-sulfonated intermediate.

    • Solution: Use a strict 1:1 molar ratio of the amine to the sulfonyl chloride, or even a slight excess of the amine (1.1 equivalents). Add the sulfonyl chloride solution dropwise to the solution of the amine and base over an extended period. This maintains a low concentration of the electrophile at all times.[5]

  • Reaction Temperature: Higher temperatures increase the rate of both the desired and undesired reactions. The second sulfonylation step may have a higher activation energy, making it more sensitive to temperature increases.

    • Solution: Conduct the reaction at a lower temperature. Start the addition at 0 °C and allow the reaction to slowly warm to room temperature. This provides better kinetic control and favors the initial, desired reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for sulfonylation using 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride?

A1: The reaction of arylsulfonyl chlorides with nucleophiles (like amines or alcohols) generally proceeds through a concerted, bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur center.[6][7] The nucleophile attacks the electrophilic sulfur atom, and the chloride ion departs in a single, concerted step through a trigonal bipyramidal transition state. This mechanism is sensitive to both the solvent's nucleophilicity and its ionizing power (ability to stabilize charge separation).[8]

Reaction Mechanism Diagram

Caption: The concerted SN2-like mechanism for sulfonamide formation.

Q2: How do the substituents on the benzene ring (2,3-dichloro and 4-methoxy) influence the reagent's reactivity?

A2: The reactivity of the sulfonyl chloride group is modulated by the electronic properties of the substituents on the aromatic ring.

  • 2,3-Dichloro Groups: The two chlorine atoms are strongly electron-withdrawing through induction. This effect pulls electron density away from the sulfonyl group, increasing the positive partial charge on the sulfur atom. This enhanced electrophilicity makes the sulfur center more susceptible to nucleophilic attack, leading to a higher reactivity compared to unsubstituted or electron-donating group-substituted arylsulfonyl chlorides like tosyl chloride.[9]

  • 4-Methoxy Group: The methoxy group is electron-donating through resonance. This effect pushes electron density into the ring and towards the sulfonyl group, which slightly counteracts the electron-withdrawing effect of the chlorines. However, the inductive effect of the two chlorine atoms is dominant, resulting in a net activation of the sulfonyl chloride group, making it a highly efficient sulfonylating agent.[4]

Q3: Why are polar aprotic solvents generally recommended for reactions with this sulfonyl chloride?

A3: Polar aprotic solvents like DCM, THF, and MeCN offer the ideal environment for several reasons:

  • No Competitive Reaction: They do not have acidic protons and are not nucleophilic, so they will not react with the highly electrophilic sulfonyl chloride. This prevents the formation of unwanted solvolysis byproducts.[1]

  • Good Solubility: They effectively dissolve a wide range of organic substrates, including the sulfonyl chloride and the nucleophile, ensuring a homogeneous reaction mixture.

  • Transition State Stabilization: Their polarity helps to stabilize the charge separation that develops in the polar, SN2-like transition state. This stabilization lowers the activation energy of the reaction, leading to a faster rate compared to non-polar solvents.[10] In contrast, polar protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, potentially slowing the reaction.[11]

General Experimental Protocol: Synthesis of N-benzyl-2,3-dichloro-4-methoxybenzenesulfonamide

This protocol provides a representative step-by-step methodology for a typical sulfonylation reaction.

Materials:

  • 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Sulfonyl Chloride Addition: Dissolve 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 20-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC) or LC-MS.[1]

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

References
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–928. [Link]

  • Moody, T. J., & Ringer, J. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6), 1155–1158. [Link]

  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2378-2388. [Link]

  • Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Robertson, R. E. (1967). Solvolysis in water. Progress in Physical Organic Chemistry, 4, 213-280. (General principles discussed, specific link not available).
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Nature of the nucleophile and solvent effect on a SNAr reaction. [Link]

  • LibreTexts Chemistry. (2019). 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. [Link]

  • International Journal of Molecular Sciences. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

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Technical Support Center: Work-up Procedures for Reactions Involving 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride. This guide is designed to provide expert insights and practical troubleshooting advice for the critical work-up and purification stages of your reactions. The unique electronic and steric properties of this reagent, stemming from its dichlorinated and methoxylated aromatic ring, can present specific challenges. This document will address these issues in a direct question-and-answer format, explaining the causality behind each procedural choice to ensure robust and reproducible outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary species I need to separate during the work-up of a reaction with 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride?

A1: In a typical reaction, such as the synthesis of a sulfonamide by reacting 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride with an amine, your final crude mixture will likely contain the following key components:

  • Desired Product: The target sulfonamide (or sulfonate ester if an alcohol was the nucleophile).

  • Unreacted Starting Material: Excess 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride.

  • Hydrolysis Byproduct: 2,3-dichloro-4-methoxybenzenesulfonic acid, formed from the reaction of the sulfonyl chloride with any moisture present.

  • Reaction Byproducts: For sulfonamide synthesis, this will include the hydrochloride salt of the amine base used (e.g., triethylammonium chloride or pyridinium chloride).

The primary goal of the work-up is to efficiently separate the desired product from these other species.

Q2: Why is it crucial to quench the reaction, and what is the best quenching agent to use?

A2: Quenching is a critical first step in the work-up to neutralize any remaining highly reactive 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride.[1] Failure to do so can lead to further reactions during extraction and concentration, potentially lowering your yield and complicating purification.

The choice of quenching agent depends on the stability of your desired product and the nature of the impurities.

  • Aqueous Quench (Water/Ice): This is the most common method.[2] Water rapidly hydrolyzes the unreacted sulfonyl chloride to the water-soluble 2,3-dichloro-4-methoxybenzenesulfonic acid.[1] This byproduct can then be easily removed with an aqueous wash. This method is suitable for most sulfonamides that are stable to water and mild acid.

  • Nucleophilic Quench (e.g., Methanol, Ammonia): If your product is sensitive to aqueous conditions, a nucleophilic quench can be employed. Adding a small amount of methanol will convert the sulfonyl chloride to the corresponding methyl sulfonate, while a dilute ammonia solution will form the parent sulfonamide. These derivatives are often more easily separated by chromatography than the sulfonyl chloride itself.

Q3: My desired sulfonamide product has some water solubility. How can I minimize product loss during aqueous extraction?

A3: Product loss into the aqueous phase during extraction is a common issue, especially if your sulfonamide contains polar functional groups. To mitigate this:

  • Use of Brine: After the initial aqueous washes, perform a final wash with a saturated sodium chloride solution (brine). The high ionic strength of the brine reduces the solubility of organic compounds in the aqueous layer, driving more of your product into the organic phase.

  • Back-Extraction: After separating the initial aqueous layer, you can "back-extract" it one or more times with fresh organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product. Combine these back-extracts with your main organic layer.

  • pH Adjustment: The solubility of your sulfonamide may be pH-dependent. If it has acidic or basic sites, adjusting the pH of the aqueous layer can suppress its ionization and decrease its water solubility. However, be cautious, as this can also affect the solubility of impurities.

Q4: What is the purpose of a basic wash (e.g., with sodium bicarbonate or sodium hydroxide) in the work-up?

A4: A basic wash serves two primary purposes:

  • Neutralization of Acidic Byproducts: The reaction of the sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which is typically scavenged by a base like pyridine or triethylamine to form a salt.[3] Additionally, the hydrolysis of the sulfonyl chloride produces the acidic 2,3-dichloro-4-methoxybenzenesulfonic acid. A wash with a weak base like sodium bicarbonate (NaHCO₃) will neutralize both the amine hydrochloride salt and the sulfonic acid, converting them into their respective salts.

  • Removal of the Sulfonic Acid Byproduct: The sodium salt of 2,3-dichloro-4-methoxybenzenesulfonic acid is highly water-soluble and will be efficiently removed into the aqueous phase, separating it from your desired product in the organic layer.

A dilute solution of a strong base like sodium hydroxide (NaOH) can also be used, but care must be taken as it can potentially hydrolyze sensitive functional groups on your desired product.[4]

II. Troubleshooting Guide

Problem 1: Low yield of the desired sulfonamide.
Potential Cause Explanation & Troubleshooting Steps
Hydrolysis of the Sulfonyl Chloride 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is highly sensitive to moisture. Hydrolysis converts it to the unreactive sulfonic acid, reducing the amount available to react with your amine. Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction The reaction may not have gone to completion. Solution: Monitor the reaction by TLC or LC-MS. If starting material remains, consider extending the reaction time or gently heating the mixture if your reactants and products are stable at higher temperatures.
Product Loss During Work-up As discussed in FAQ Q3, your product may be partially soluble in the aqueous layers. Solution: Use brine washes and perform back-extractions of the aqueous layers to recover dissolved product.
Problem 2: The final product is contaminated with the starting sulfonyl chloride.
Potential Cause Explanation & Troubleshooting Steps
Inefficient Quenching The quenching step may not have been sufficient to completely hydrolyze or react with all of the excess sulfonyl chloride. Solution: Increase the duration and vigor of stirring during the aqueous quench. Ensure the reaction mixture is not biphasic during the quench, which can limit contact between the sulfonyl chloride and water. If the problem persists, consider a nucleophilic quench with a small amount of an amine or alcohol before the main aqueous work-up.
Steric Hindrance/Reactivity The 2,3-dichloro substitution pattern may slightly hinder the approach of water to the sulfonyl group, slowing hydrolysis compared to unhindered sulfonyl chlorides. Solution: After the initial quench, add a saturated solution of sodium bicarbonate and stir vigorously for 30-60 minutes to ensure complete hydrolysis before proceeding with extractions.
Problem 3: The final product is contaminated with 2,3-dichloro-4-methoxybenzenesulfonic acid.
Potential Cause Explanation & Troubleshooting Steps
Insufficient Basic Wash The sulfonic acid is acidic and requires a basic wash for efficient removal into the aqueous phase. Solution: Ensure you are using at least one, and preferably two, washes with a saturated sodium bicarbonate solution or other suitable base. Check the pH of the aqueous layer after the wash to ensure it is basic.
Formation of an Emulsion An emulsion between the organic and aqueous layers can trap the sulfonic acid salt, preventing its complete removal. Solution: To break an emulsion, try adding a small amount of brine and gently swirling the separatory funnel. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

III. Experimental Protocols

Protocol 1: Standard Aqueous Work-up for Sulfonamide Synthesis

This protocol is a robust starting point for the work-up of a reaction between 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride and a primary or secondary amine, carried out in a solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Cool the Reaction Mixture: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction vessel to 0 °C in an ice-water bath. This mitigates any exotherm during the quenching step.

  • Quench with Water: Slowly add deionized water to the stirred reaction mixture. The amount should be roughly equal to the volume of the organic solvent. Stir vigorously for 15-30 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the organic layer.

  • Acid Wash (Optional but Recommended): Wash the organic layer with 1 M HCl.[3] This will remove any remaining basic starting amine or pyridine/triethylamine.

  • Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove the 2,3-dichloro-4-methoxybenzenesulfonic acid byproduct. Repeat this wash.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization (e.g., from an n-hexane/dichloromethane mixture) or by column chromatography on silica gel.[3]

Workflow Diagram: Standard Aqueous Work-up

Workup_Flowchart Start Crude Reaction Mixture Cool Cool to 0 °C Start->Cool Quench Quench with H₂O Cool->Quench Separate Transfer to Separatory Funnel Separate Layers Quench->Separate Organic_Phase Organic Layer Separate->Organic_Phase Contains Product Aqueous_Phase Aqueous Layer Separate->Aqueous_Phase Contains Salts, Sulfonic Acid Acid_Wash Wash with 1 M HCl Organic_Phase->Acid_Wash Bicarb_Wash Wash with sat. NaHCO₃ Acid_Wash->Bicarb_Wash Brine_Wash Wash with Brine Bicarb_Wash->Brine_Wash Dry Dry over Na₂SO₄/MgSO₄ Brine_Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Recrystallization/Chromatography) Concentrate->Purify Final_Product Pure Product Purify->Final_Product

Caption: Standard aqueous work-up procedure.

IV. Mechanistic Insights: Why the Work-up Works

The success of the extractive work-up is governed by the differential solubility of the components in immiscible organic and aqueous phases, which is in turn dependent on their acidity/basicity.

pH-Dependent Solubility of Key Species
Compound Structure Properties & Behavior during Work-up
2,3-Dichloro-4-methoxy-benzene-1-sulfonyl chloride Cl(1)C=C(C=C(C=C1S(=O)(=O)Cl)OC)ClNon-polar, hydrophobic. Soluble in organic solvents like DCM and EtOAc; insoluble in water.
Target Sulfonamide (example) Cl(1)C=C(C=C(C=C1S(=O)(=O)NRR')OC)ClGenerally hydrophobic, soluble in organic solvents. Solubility can vary based on R groups.
2,3-Dichloro-4-methoxy-benzenesulfonic acid Cl(1)C=C(C=C(C=C1S(=O)(=O)O)OC)ClStrong acid. In its protonated form, it has some organic solubility. As its sodium salt (after NaHCO₃ wash), it is a highly polar, water-soluble salt.[2]
Amine Base (e.g., Triethylamine) CCN(CC)CCOrganic-soluble base.
Amine Hydrochloride Salt CCCC Cl⁻Polar, water-soluble salt.
Logical Flow of Separation

Separation_Logic cluster_0 Organic Phase cluster_1 Aqueous Phase (Acidic - HCl Wash) cluster_2 Aqueous Phase (Basic - NaHCO₃ Wash) Organic Product (Neutral) Unreacted Sulfonyl Chloride Amine Base Aqueous_Acid Amine Hydrochloride Salt Organic:f2->Aqueous_Acid:f0 Protonation & Extraction Aqueous_Base Sodium 2,3-dichloro-4-methoxybenzenesulfonate Organic:f1->Aqueous_Base:f0 Hydrolysis, Deprotonation & Extraction

Caption: Logic of extractive separation based on pH.

V. References

  • ChemRxiv. (n.d.). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2021). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of aromatic sulfonyl chlorides. Retrieved January 26, 2026, from

  • PubChem. (n.d.). N-(2,3-dichloro-1-methoxy-4-oxonaphthalen-1-yl)-4-methylbenzenesulfonamide. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride. Retrieved January 26, 2026, from

  • PubChem. (n.d.). 4-Methoxybenzenesulfonic acid. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-2-hydroxybenzenesulfonic acid. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2002). Reactivity of 3-chlorosulfonylbenzoyl chloride in the aminolysis with aromatic amines. Retrieved January 26, 2026, from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2000). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). trans-4,4'-DIMETHOXYSTILBENE. Retrieved January 26, 2026, from [Link]

  • China Benzenesulfonyl Chloride Manufacturers Suppliers Factory. (n.d.). Benzenesulfonyl Chloride. Retrieved January 26, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Sulfanilamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy and Versatility of the Sulfanilamide Core

Since their discovery as the first class of synthetic antimicrobial agents, sulfonamides have remained a cornerstone of medicinal chemistry. The simple yet versatile sulfanilamide backbone has served as a launchpad for the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[1][2] While their initial fame stemmed from their antibacterial prowess, subsequent research has unveiled potent anticancer, anti-inflammatory, and enzyme-inhibitory properties within this chemical class.[3][4] This guide will dissect and compare these diverse biological activities, offering a granular look at the structure-activity relationships (SAR) that govern their efficacy and selectivity. We will explore how subtle modifications to the sulfanilamide core can dramatically alter its therapeutic profile, transforming it from an antibacterial agent into a potent anticancer or anti-inflammatory compound.

I. Antibacterial Activity: The Foundation of the Sulfonamide Legacy

The antibacterial action of sulfonamides is the historical bedrock of their therapeutic importance.[5] This activity is primarily attributed to their structural analogy to para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt the bacterial folate pathway, leading to bacteriostasis.[6]

Comparative Analysis of Antibacterial Potency

The antibacterial efficacy of sulfanilamide derivatives is profoundly influenced by the nature of the substituent on the sulfonamide nitrogen (N1). The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various sulfanilamide derivatives against common bacterial pathogens, providing a quantitative comparison of their potency.

DerivativeSubstituent at N1S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
Sulfanilamide-H>1000>1000[7]
SulfathiazoleThiazole64 - 512125 - 250[7][8]
Sulfamethoxazole5-methyl-3-isoxazole64 - 25631.25 - 125[8][9]
SulfadiazinePyrimidine125 - 25031.25[8]
Compound 1b Substituted Phenyl6464[9]
Compound 1C 2-nitrophenyl15050[10]

Note: MIC values can vary between studies due to different strains and testing conditions.

Expert Insights on Structure-Activity Relationship (SAR):

The data clearly indicates that the unsubstituted sulfanilamide is a weak antibacterial agent. The introduction of heterocyclic rings at the N1 position, as seen in sulfathiazole, sulfamethoxazole, and sulfadiazine, dramatically enhances antibacterial activity.[2] This is attributed to the increased acidity of the sulfonamide proton, which is crucial for mimicking PABA and binding to the active site of DHPS. The electron-withdrawing nature of the heterocyclic substituents facilitates this deprotonation. Furthermore, the specific nature of the heterocycle influences the spectrum of activity, with some derivatives showing preferential activity against Gram-positive or Gram-negative bacteria.[9] For instance, the data suggests that certain substitutions can lead to potent broad-spectrum activity.[9][10]

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing antibacterial potency. The broth microdilution method is a standardized and reproducible technique.

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Sulfonamide Dilutions:

    • Prepare a stock solution of the test sulfonamide derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the sulfonamide derivative in which there is no visible growth.[11]

Self-Validation: The inclusion of a standard reference antibiotic with a known MIC range for the control strain serves as a critical quality control measure, ensuring the validity of the assay.

II. Anticancer Activity: A Paradigm Shift in Sulfonamide Therapeutics

The discovery of the anticancer properties of sulfonamide derivatives marked a significant expansion of their therapeutic potential.[4] Their mechanisms of action in cancer are diverse and include the inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle arrest.[4]

Comparative Analysis of Cytotoxic Potency

The anticancer efficacy of sulfanilamide derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table presents a comparison of the IC50 values for different derivatives.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 4 MCF-7 (Breast)96[12]
Compound 8 MCF-7 (Breast)120[12]
Compound 13 A549 (Lung)140[12]
Compound 3d MCF-7 (Breast)43.4[13]
Compound 4d MDA-MB-231 (Breast)35.1[13]
Compound M4c A549 (Lung)1.75[14]
Compound M4e A549 (Lung)2.05[14]

Expert Insights on Structure-Activity Relationship (SAR):

The anticancer activity of sulfanilamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings. The data suggests that specific Schiff base derivatives of sulfanilamide show promising activity against breast and lung cancer cell lines.[12] Further modifications, such as the introduction of specific heterocyclic moieties, can lead to a significant increase in potency, with some compounds exhibiting IC50 values in the low micromolar range.[13][14] This highlights the importance of rational drug design in optimizing the anticancer properties of the sulfanilamide scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of chemical compounds.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the test sulfonamide derivative in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.[16]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[15][16]

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[16]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[17]

Self-Validation: The use of a known cytotoxic drug as a positive control allows for the validation of the assay's sensitivity and reproducibility.

III. Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Certain sulfonamide derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to selectively inhibit cyclooxygenase-2 (COX-2).[18] COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[3]

Comparative Analysis of COX-2 Inhibitory Potency

The following table compares the COX-2 inhibitory activity (IC50 values) of various sulfonamide derivatives, highlighting their potential as selective anti-inflammatory drugs.

DerivativeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Standard) 0.1 - 0.789.4 - 15>9.51[19][20]
PYZ16 0.52>5.5810.73[19]
PYZ32 0.5--[19]
PRLD8 0.011--[19]
Compound[17] 0.21>100>476[3]
Pyrazole sulfonamide derivative 0.013.44344.56[1]

Expert Insights on Structure-Activity Relationship (SAR):

The key to the selective COX-2 inhibitory activity of sulfonamides lies in the presence of a specific pharmacophore that can fit into the larger, more accommodating active site of the COX-2 enzyme compared to COX-1.[1] The sulfonamide or methylsulfonyl group is a critical motif that interacts with a side pocket in the COX-2 active site, an interaction that is not possible with the more constricted active site of COX-1.[1] The nature of the heterocyclic core and the substituents on the aryl rings further fine-tune the potency and selectivity of these inhibitors.[3][19]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme in a cell-free system.

Principle: The assay typically measures the peroxidase activity of the COX enzyme, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction is quantified by a decrease in the colorimetric or fluorometric signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer, heme, and a solution of the chromogenic or fluorogenic probe.

    • Reconstitute the human recombinant COX-2 enzyme according to the manufacturer's instructions.

    • Prepare a solution of arachidonic acid (the substrate).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the test sulfonamide derivative at various concentrations.

    • Add the COX-2 enzyme to all wells except the background control.

    • Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[21]

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for a defined period (e.g., 2-5 minutes) at 37°C.

  • Signal Detection and Data Analysis:

    • Stop the reaction (if necessary) and measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Self-Validation: The inclusion of a known selective COX-2 inhibitor, such as celecoxib, as a positive control is essential for validating the assay and comparing the potency of the test compounds.

IV. Signaling Pathways and Mechanistic Insights

To provide a deeper understanding of the biological activities of sulfanilamide derivatives, it is crucial to visualize the signaling pathways they modulate.

Anti-inflammatory Signaling: COX-2 and NF-κB Pathways

Many anti-inflammatory sulfonamides exert their effects by targeting the cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) signaling pathways. The diagram below illustrates the interplay between these pathways and the points of intervention for sulfonamide-based inhibitors.

G COX-2 and NF-κB Signaling in Inflammation cluster_nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB COX2_gene COX-2 Gene Transcription NFkB_nuc->COX2_gene induces COX2_protein COX-2 Enzyme COX2_gene->COX2_protein translation ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation mediates Sulfonamide Sulfonamide Derivatives Sulfonamide->IKK may inhibit Sulfonamide->COX2_protein inhibits

Caption: Inhibition of COX-2 and NF-κB pathways by sulfonamides.

Mechanistic Explanation: Inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) activate the IKK complex, which then phosphorylates IκBα.[22] This leads to the degradation of IκBα and the release of the NF-κB dimer, which translocates to the nucleus to induce the transcription of pro-inflammatory genes, including COX-2.[23] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins, which mediate inflammation.[3] Selective sulfonamide derivatives directly inhibit the enzymatic activity of COX-2.[18] Some evidence also suggests that certain sulfonamides may inhibit the NF-κB pathway at the level of the IKK complex, providing a dual mechanism of anti-inflammatory action.[24]

Experimental Workflow: High-Throughput Screening for Biological Activity

The following diagram illustrates a typical high-throughput screening (HTS) workflow for identifying and characterizing the biological activity of a library of sulfonamide derivatives.

G High-Throughput Screening Workflow Start Start: Library of Sulfonamide Derivatives PrimaryScreen Primary Screening (e.g., Single Concentration Assay) Start->PrimaryScreen HitIdentification Hit Identification (Activity > Threshold) PrimaryScreen->HitIdentification HitIdentification->Start Inactive DoseResponse Dose-Response Confirmation (IC50/MIC Determination) HitIdentification->DoseResponse DoseResponse->HitIdentification Not Confirmed SecondaryAssays Secondary Assays (e.g., Selectivity, Mechanism of Action) DoseResponse->SecondaryAssays SecondaryAssays->DoseResponse Further Optimization LeadSelection Lead Candidate Selection SecondaryAssays->LeadSelection

Caption: A generalized workflow for identifying lead sulfonamide compounds.

Workflow Explanation: The process begins with a primary screen of a library of sulfonamide derivatives at a single concentration to identify initial "hits" with significant biological activity. These hits are then subjected to dose-response studies to confirm their activity and determine their potency (IC50 or MIC). Promising compounds proceed to secondary assays to evaluate their selectivity, mechanism of action, and other pharmacological properties. Based on the collective data, lead candidates are selected for further development.

Conclusion

The sulfanilamide scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. This guide has provided a comparative analysis of the antibacterial, anticancer, and anti-inflammatory activities of its derivatives, grounded in quantitative experimental data and detailed protocols. The structure-activity relationships discussed herein underscore the profound impact of chemical modifications on biological function, offering valuable insights for the rational design of next-generation sulfonamide-based drugs. It is our hope that this comprehensive guide will serve as a valuable resource for researchers in their quest to unlock the full therapeutic potential of this versatile chemical class.

References

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  • Al-Warhi, T., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(3), 266-293.
  • Khan, A. A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 18(15), 2236-2264.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2016). Design, synthesis, molecular modeling, and biological evaluation of sulfanilamide-imines derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3590.
  • Brown, S. D., & Traczewski, M. M. (2010). Multisite Reproducibility of the Broth Microdilution Method for Susceptibility Testing of Nocardia Species. Journal of Clinical Microbiology, 48(5), 1756-1760.
  • Ahmad, A., et al. (2020). Cinnamyl Sulfonamide Hydroxamate Derivatives Inhibited LPS-Stimulated NF-kB Expression in RAW 264.7 Cells In Vitro and Mitigated Experimental Colitis in Wistar Rats In Vivo.
  • Khan, K. M., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Journal of Biomolecular Structure & Dynamics, 41(19), 9621-9635.
  • Zhang, Y., et al. (2023).
  • ResearchGate. (n.d.). IC50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • Uslu, H., et al. (2018). Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells. Journal of Taibah University Medical Sciences, 13(6), 549-556.
  • ResearchGate. (n.d.). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 from mtt results? Retrieved from [Link]

  • Genc, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 19.
  • El-Sayed, M. A. A., et al. (2022). Rational design of biodegradable sulphonamide candidates treating septicaemia by synergistic dual inhibition of COX-2/PGE2 axis and DHPS enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1334-1350.
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  • Bendjeddou, A., et al. (2017). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 9(1), 239-245.
  • Kumar, A., et al. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 44(37), 16045-16055.
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A Comparative Guide to the Reaction Kinetics of Substituted Benzenesulfonyl Chlorides for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is not merely academic—it is a cornerstone of predictive chemistry and efficient synthesis. Substituted benzenesulfonyl chlorides are a pivotal class of reagents, widely employed in the synthesis of sulfonamides, a motif of immense importance in medicinal chemistry.[1][2] The reactivity of these sulfonyl chlorides is exquisitely sensitive to the nature and position of substituents on the benzene ring, making a comparative study of their reaction kinetics essential for rational reaction design and optimization.

This guide provides an in-depth, objective comparison of the reaction kinetics of various substituted benzenesulfonyl chlorides. We will delve into the mechanistic underpinnings of these reactions, present supporting experimental data, and offer detailed protocols to empower you in your own investigations. Our approach is grounded in the principles of scientific integrity, ensuring that every piece of information is robust, verifiable, and directly applicable to your work.

The Decisive Role of Substituents: A Mechanistic Overview

The reaction of benzenesulfonyl chlorides, particularly their solvolysis, is a subject of extensive study. The central question often revolves around the precise mechanism of nucleophilic substitution at the sulfur atom. Does it proceed through a concerted bimolecular (SN2-like) pathway, a stepwise unimolecular (SN1-like) pathway, or a spectrum in between? The answer, as we shall see, is heavily influenced by the electronic and steric nature of the substituents on the aromatic ring.

Generally, the solvolysis of benzenesulfonyl chlorides is considered to follow an SN2-type mechanism.[3][4] This is characterized by the nucleophilic attack of a solvent molecule (e.g., water) on the sulfur atom, leading to a trigonal bipyramidal transition state.[3] In this model, both bond-making (nucleophile-sulfur) and bond-breaking (sulfur-chlorine) are crucial in the rate-determining step.

However, under certain conditions and with specific substituents, the possibility of an SN1-like mechanism, involving the formation of a sulfonylium cation intermediate, has been debated. For instance, studies on the hydrolysis of 2,4,6-trimethylbenzenesulfonyl chloride showed a dramatic rate increase, suggesting a possible shift towards an SN1 pathway.[5][6]

The effect of substituents on the reaction rate is a powerful tool for elucidating these mechanisms. This is often quantified using the Hammett equation, which relates the reaction rate to the electronic properties of the substituents.

A positive ρ (rho) value from a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state of an SN2 reaction. Conversely, a negative ρ value would suggest the development of positive charge, potentially pointing towards an SN1 mechanism. For the alkaline hydrolysis of aromatic sulfonyl chlorides, a ρ-value of +1.564 has been reported, supporting the SN2 mechanism.[4] Interestingly, the solvolysis rates can sometimes give a curved Hammett plot, suggesting a change in the transition state structure or mechanism across the series of substituents.[4][7][8]

Below is a diagram illustrating the proposed SN2-like mechanism for the hydrolysis of a substituted benzenesulfonyl chloride.

SN2_Mechanism cluster_reactants Reactants cluster_ts Trigonal Bipyramidal Transition State cluster_products Products Reactants Ar-SO2Cl + H2O TS δ-O-H...S(O)2(Ar)...Clδ- H Reactants->TS Rate-determining step Products Ar-SO3H + HCl TS->Products Fast

Caption: Proposed SN2-like mechanism for hydrolysis.

Comparative Kinetic Data: The Impact of Para-Substituents

To provide a clear and quantitative comparison, the following table summarizes the first-order rate constants (k) for the solvolysis of a series of para-substituted benzenesulfonyl chlorides in water. This data, compiled from various studies, highlights the electronic influence of different substituents on the reaction rate.

Substituent (p-X)Rate Constant (104 k, s-1) at 15°CReference
OCH33.45[9]
CH32.90[3]
H2.50[3]
Br4.55[3]
NO211.2[3]

As the data illustrates, electron-donating groups like methoxy (-OCH3) and methyl (-CH3) result in slower reaction rates compared to the unsubstituted benzenesulfonyl chloride. In contrast, electron-withdrawing groups such as bromo (-Br) and nitro (-NO2) significantly accelerate the rate of solvolysis. This trend is consistent with the proposed SN2-like mechanism, where electron-withdrawing groups help to stabilize the electron-rich transition state.

It is also important to consider steric effects, especially from ortho-substituents. Counterintuitively, some studies have shown that ortho-alkyl groups can accelerate nucleophilic substitution at the sulfonyl sulfur, a phenomenon attributed to factors beyond simple steric hindrance.[10]

Experimental Protocols: A Guide to Kinetic Measurements

The reliability of kinetic data is intrinsically linked to the rigor of the experimental methodology. A common and effective method for monitoring the kinetics of sulfonyl chloride hydrolysis is the conductimetric method.[3] This technique is particularly well-suited because the hydrolysis of one molecule of sulfonyl chloride produces four ions (ArSO3-, H+, H+, and Cl-), leading to a significant change in the conductivity of the solution.[3]

Protocol: Conductimetric Measurement of Solvolysis Rate

This protocol outlines the general steps for determining the first-order rate constant of a substituted benzenesulfonyl chloride using a conductimetric method, as described in the literature.[3]

1. Materials and Reagents:

  • Substituted benzenesulfonyl chloride (purified by recrystallization or distillation)[3]
  • High-purity water (deionized or distilled)
  • Conductivity meter and cell
  • Constant temperature bath
  • Volumetric flasks and pipettes

2. Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Initiation and Monitoring cluster_analysis Data Analysis A Prepare a dilute stock solution of the substituted benzenesulfonyl chloride in a non-reactive, miscible solvent (e.g., acetone). C Inject a small, precise volume of the sulfonyl chloride stock solution into the conductivity cell with vigorous stirring. A->C B Equilibrate the conductivity cell containing high-purity water in the constant temperature bath. B->C D Immediately start recording the conductivity of the solution as a function of time. C->D E Plot ln(C∞ - Ct) vs. time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. D->E F The slope of the linear plot will be equal to -k, where k is the first-order rate constant. E->F

Caption: Workflow for kinetic analysis via conductimetry.

3. Causality Behind Experimental Choices:

  • High-Purity Water: Essential to minimize background conductivity and ensure that the observed changes are solely due to the hydrolysis reaction.
  • Constant Temperature Bath: Reaction rates are highly sensitive to temperature. Maintaining a constant temperature (e.g., ±0.01°C) is critical for obtaining reproducible and accurate kinetic data.
  • Dilute Solutions: Working with dilute solutions helps to ensure that the reaction follows pseudo-first-order kinetics with respect to the sulfonyl chloride and minimizes issues with solubility.[9]
  • Vigorous Stirring: Ensures rapid and uniform mixing of the reactants upon injection, which is crucial for accurately defining the start of the reaction (t=0).

4. Self-Validating System:

  • The linearity of the first-order plot (ln(C∞ - Ct) vs. time) over several half-lives serves as an internal validation of the assumed reaction order.
  • Reproducibility of the rate constant in repeated experiments is a key indicator of the reliability of the data.

Conclusion

The reaction kinetics of substituted benzenesulfonyl chlorides are a fascinating and practically important area of study. The reactivity of these compounds can be predictably modulated by the electronic and steric nature of the substituents on the aromatic ring. For researchers in drug development and organic synthesis, a thorough understanding of these structure-activity relationships is invaluable for designing efficient and robust synthetic routes.

The data and protocols presented in this guide provide a solid foundation for further investigation. By employing rigorous experimental techniques and a sound understanding of the underlying reaction mechanisms, scientists can harness the versatile reactivity of substituted benzenesulfonyl chlorides to advance their research goals.

References

  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]

  • Ogliaruso, M. A., & Dittmer, D. C. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 23(1), 142. [Link]

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]

  • Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. [Link]

  • Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • Rogne, O. (1970). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2, (11), 1486-1489. [Link]

  • Lee, I., & Kim, C. K. (1984). Kinetics of the reaction of benzenesulfonyl chloride with substituted benzoate ions in methanol. The Journal of Organic Chemistry, 49(24), 4733-4736. [Link]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of...[Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • Tommila, E., & Hirsjärvi, P. (1953). The hydrolysis of benzenesulphonyl chlorides in water. Acta Chemica Scandinavica, 7, 1075-1084. [Link]

  • Rossall, B., & Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1451-1455. [Link]

  • Vizgert, R. V. (1962). The hydrolysis of aromatic sulfonyl chlorides. Russian Chemical Reviews, 31(1), 1-19. [Link]

  • Bentley, T. W., & Llewellyn, G. (1990). The SN1-SN2 spectrum. 24. Solvolyses of arenesulfonyl chlorides. The Journal of Organic Chemistry, 55(5), 1549-1553. [Link]

  • Arcoria, A., & Scorrano, G. (1973). Nucleophilic substitution in arenesulphonyl chlorides. Part II. Kinetics of the reactions with anilines in methanol. Journal of the Chemical Society, Perkin Transactions 2, (8), 1133-1137. [Link]

  • Hammett, L. P. (1970). Physical Organic Chemistry: Reaction Rates, Equilibria, and Mechanisms. McGraw-Hill.
  • Rogne, O. (1971). The kinetics of the hydrolysis of some substituted benzenesulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1056-1058. [Link]

  • Ciuffarin, E., & Senatore, L. (1970). Nucleophilic substitution on sulfonyl sulfur. Kinetics of the reaction of p-substituted benzenesulfonyl chlorides with p-substituted anilines in benzene. The Journal of Organic Chemistry, 35(3), 633-636. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the purity of a synthetic intermediate is not a matter of triviality—it is the bedrock of reliable, reproducible, and meaningful results. The compound 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its sulfonyl chloride functional group, while synthetically versatile, imparts a reactivity that necessitates rigorous purity assessment to avoid downstream complications.

This guide provides an in-depth comparison of analytical techniques for evaluating the purity of synthesized 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.

The Synthetic Landscape and Potential Impurities

The purity profile of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is intrinsically linked to its synthetic route. A common pathway involves two key stages: the synthesis of the precursor 2,3-dichloroanisole, followed by its chlorosulfonation. Understanding potential side reactions in each stage is paramount to identifying likely impurities.

1. Synthesis of 2,3-Dichloroanisole: A frequent method for preparing 2,3-dichloroanisole is the nucleophilic aromatic substitution of 1,2,3-trichlorobenzene with sodium methoxide.[1]

  • Potential Impurities:

    • Isomeric Dichloroanisoles: The primary byproduct is often the isomeric 2,6-dichloroanisole.[1]

    • Unreacted 1,2,3-trichlorobenzene: Incomplete reaction will leave residual starting material.

    • Other Trichlorobenzene Isomers: The starting 1,2,3-trichlorobenzene may itself contain other isomers like 1,2,4- and 1,3,5-trichlorobenzene, which could carry through the synthesis.[2]

2. Chlorosulfonation of 2,3-Dichloroanisole: The introduction of the sulfonyl chloride group is typically achieved by reacting 2,3-dichloroanisole with chlorosulfonic acid.[3]

  • Potential Impurities:

    • Isomeric Sulfonyl Chlorides: The methoxy group is ortho-, para-directing. While the 1-sulfonyl chloride is the major product, other isomers can form.

    • Di-sulfonated Products: Over-reaction can lead to the formation of disulfonylated species.

    • Hydrolysis Product: The sulfonyl chloride can hydrolyze to the corresponding 2,3-dichloro-4-methoxybenzenesulfonic acid, especially in the presence of moisture.

    • Diaryl Sulfones: Self-condensation of the product or reaction with the starting material can form diaryl sulfone impurities.[4]

    • Demethylated Products: Under harsh acidic conditions, demethylation of the methoxy group can occur, leading to phenolic impurities.[5]

A thorough purity assessment, therefore, must be capable of separating and identifying the target compound from this array of structurally similar potential impurities.

Comparative Analysis of Purity Assessment Techniques

The choice of an analytical technique for purity assessment is a critical decision, balancing factors such as specificity, sensitivity, speed, and the nature of the information required. We will now compare four key methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Melting Point Analysis.

Table 1: At-a-Glance Comparison of Analytical Techniques
TechniquePrimary ApplicationThroughputQuantitative CapabilityKey AdvantagesKey Limitations
HPLC Purity, QuantificationHighExcellentVersatile for a wide range of compounds, high resolution.Can be destructive, requires reference standards for quantification.
GC-MS Impurity Profiling, IdentificationHighGood (with derivatization)High sensitivity, provides structural information of impurities.Not suitable for thermally labile or non-volatile compounds; may require derivatization.[6]
qNMR Absolute Purity, QuantificationModerateExcellentNon-destructive, provides absolute quantification without a specific reference standard of the analyte.[7]Lower sensitivity than chromatographic methods, requires a certified internal standard.
Melting Point Preliminary Purity IndicationHighPoorSimple, rapid, and inexpensive.Not specific, only indicates the presence of impurities, not their identity or quantity.[8]

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment due to its high resolving power and quantitative accuracy. For sulfonyl chlorides, which can be sensitive to hydrolysis, careful method development is crucial.[8]

Causality of Experimental Choices:

  • Reversed-Phase Chromatography: A C18 column is the workhorse for separating non-polar to moderately polar compounds. The hydrophobic stationary phase allows for the separation of the aromatic sulfonyl chloride and its structurally similar impurities based on their differential partitioning with a polar mobile phase.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used.[9][10] The gradient elution, starting with a higher water content and gradually increasing the organic solvent, allows for the elution of compounds with a wide range of polarities.

  • pH Control: Maintaining a slightly acidic pH (e.g., using a phosphate buffer) can suppress the ionization of any potential acidic impurities (like the sulfonic acid) and residual silanols on the column, leading to better peak shapes.[11][12]

  • UV Detection: The aromatic nature of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride and its likely impurities allows for sensitive detection using a UV detector, typically in the range of 215-265 nm.[9]

Experimental Protocol: HPLC Purity Assessment

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Self-Validation: The protocol's validity is supported by running a blank (acetonitrile) to ensure no system peaks interfere, and a spiked sample with a known related substance to confirm the method's ability to separate it from the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: HPLC Purity Assessment Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers the dual advantage of high-resolution separation and mass spectrometric identification of impurities. However, the thermal lability and reactivity of sulfonyl chlorides often necessitate derivatization.[6]

Causality of Experimental Choices:

  • Derivatization: Converting the sulfonyl chloride to a more stable sulfonamide (e.g., by reacting with an amine like diethylamine) prevents degradation in the hot GC inlet and on the column.[6] This also improves chromatographic peak shape.

  • Column Selection: A non-polar or mid-polarity column (e.g., DB-5ms) is suitable for separating the relatively non-polar sulfonamide derivatives.[6]

  • Mass Spectrometry: Electron ionization (EI) provides reproducible fragmentation patterns that can be used to identify impurities by comparing their mass spectra to libraries or by interpreting the fragmentation.

Experimental Protocol: GC-MS Impurity Profiling (with Derivatization)

  • Sample Preparation (Derivatization):

    • Accurately weigh about 5 mg of the sulfonyl chloride into a vial.

    • Dissolve in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).[6]

    • Add a solution of diethylamine (2 equivalents) in dichloromethane.

    • Allow the reaction to proceed for 30 minutes at room temperature.

    • Dilute the mixture to an appropriate concentration for GC-MS analysis.[6]

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms).[6]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

    • Injector Temperature: 250 °C.[6]

    • Oven Program: 50 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min).[6]

    • MS Ionization: Electron Ionization (EI) at 70 eV.[6]

    • Mass Range: m/z 40-550.[6]

  • Data Analysis:

    • Identify peaks in the total ion chromatogram.

    • Analyze the mass spectrum of each peak to identify the derivatized product and any impurities.

Self-Validation: The successful derivatization can be confirmed by observing the expected molecular ion and fragmentation pattern of the diethylsulfonamide derivative.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample derivatize Derivatize with Amine weigh->derivatize inject Inject into GC-MS derivatize->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization separate->ionize mass_analyze Mass Analysis ionize->mass_analyze identify Identify Impurities by Mass Spectra mass_analyze->identify profile Generate Impurity Profile identify->profile

Caption: GC-MS Impurity Profiling Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the absolute purity of a compound without needing a reference standard of the analyte itself.[7] It relies on comparing the integral of a signal from the analyte to that of a certified reference material (CRM) of known purity.

Causality of Experimental Choices:

  • Internal Standard: A CRM with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte's signals is chosen. Maleic acid or dimethyl sulfone are common choices.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

  • Pulse Angle: A 90° pulse is used to ensure maximum signal intensity for all nuclei.

Experimental Protocol: Absolute Purity by qNMR

  • Sample Preparation:

    • Accurately weigh about 10 mg of the sulfonyl chloride and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Add a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with optimized parameters for quantification:

      • Pulse Program: A standard single-pulse experiment.

      • Relaxation Delay (d1): 30 seconds.

      • Number of Scans: 16 or more for good signal-to-noise.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the standard

Self-Validation: The choice of different, well-resolved signals from the analyte for calculation should yield consistent purity values.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve acquire Acquire 1H NMR spectrum with quantitative parameters dissolve->acquire process Process spectrum (phase, baseline) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate absolute purity integrate->calculate

Caption: qNMR Absolute Purity Determination Workflow.

Melting Point Analysis

Melting point is a classical and straightforward technique to get a preliminary indication of purity. An impure compound will typically exhibit a depressed and broadened melting point range compared to the pure substance.[8]

Causality of Experimental Choices:

  • Sample Preparation: The sample must be dry and finely powdered to ensure uniform heat transfer.

  • Heating Rate: A slow heating rate (1-2 °C/min) near the expected melting point is essential for an accurate determination.

Experimental Protocol: Melting Point Analysis

  • Sample Preparation:

    • Ensure the sample is completely dry.

    • Finely crush a small amount of the sample.

    • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C/min.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This is the melting point range.

Self-Validation: The sharpness of the melting range is an internal indicator of purity. A narrow range (e.g., < 2 °C) suggests high purity.

Recommendations and Best Practices

For a comprehensive purity assessment of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride, a multi-technique approach is recommended:

  • Initial Screening: Melting point analysis provides a quick and easy first pass on the purity of a crystalline sample.

  • Primary Purity Assessment: HPLC is the method of choice for routine purity analysis and quantification of known impurities due to its high resolution and throughput.

  • Impurity Identification: When unknown impurities are detected by HPLC, GC-MS (after derivatization) is invaluable for their structural elucidation.

  • Absolute Purity and Reference Standard Qualification: qNMR should be employed to determine the absolute purity of a batch, especially if it is to be used as a reference standard or in critical applications where an accurate concentration is required.

By judiciously selecting and applying these analytical techniques, researchers and drug development professionals can ensure the quality and integrity of their synthetic intermediates, leading to more reliable and successful outcomes in their scientific endeavors.

References

  • Sulfonation of chloro‐ and dichloroanisoles with concentrated aqueous sulfuric acid and sulfur trioxide. Demethylation of chloroanisolesulfonic acids in sulfuric acid systems. Sci-Hub. Available at: [Link]

  • Purity and Identification of Solids Using Melting Points. Portland State University. Available at: [Link]

  • HPLC determination of chlorobenzene in benzene sulfonylchloride for industrial use by high performance liquid chromatography. ResearchGate. Available at: [Link]

  • Synthesis of 2,3-dichloroanisole. PrepChem.com. Available at: [Link]

  • HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. Asian Publication Corporation. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Quantitative NMR Spectroscopy.docx. University of Strathclyde. Available at: [Link]

  • Reaction between chlorobenzene and sodium methoxide to produce anisole. Chemistry Stack Exchange. Available at: [Link]

  • HPLC determination of chlorobenzene in benzene sulfonylchloride for industrial use by high performance liquid chromatography. ResearchGate. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • 1,2,3-Trichlorobenzene. Wikipedia. Available at: [Link]

  • Melting Point Analysis. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. Available at: [Link]

  • Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. National Taiwan Normal University. Available at: [Link]

  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed. Available at: [Link]

  • Preparation method of 2, 3-dichloroanisole. Google Patents.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec. Available at: [Link]

  • Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. Google Patents.

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A Researcher's Guide to the Spectroscopic Differentiation of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl Chloride and Its Positional Isomer

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, aryl sulfonyl chlorides serve as indispensable building blocks. Their utility in constructing complex molecular architectures is well-established; however, the isomeric purity of these reagents is a critical parameter that dictates the success of a synthesis and the properties of the final product. Positional isomers, while possessing the same molecular formula, often exhibit divergent chemical reactivity and lead to products with vastly different biological or physical profiles.

This guide provides an in-depth spectroscopic comparison of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride and one of its key positional isomers, 2,4-dichloro-5-methoxybenzene-1-sulfonyl chloride. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be synergistically employed for unambiguous structural elucidation. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for validating the identity and purity of these critical intermediates.

Molecular Structures and Isomeric Variation

The subject of our analysis is 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride (henceforth Isomer A ), a tetra-substituted benzene derivative.[1] A common and illustrative positional isomer for comparison is 2,4-dichloro-5-methoxybenzene-1-sulfonyl chloride (Isomer B ).[2] While both share the molecular formula C₇H₅Cl₃O₃S and a molecular weight of approximately 275.54 g/mol , the spatial arrangement of their substituents creates unique electronic environments, resulting in distinct and measurable spectroscopic signatures.[1]

Caption: Molecular structures of the two positional isomers under comparison.

Experimental Protocols: A Self-Validating Workflow

To ensure the generation of reliable and reproducible data, a systematic workflow is essential. The following protocols are grounded in standard analytical practices and are designed to provide high-quality data for structural confirmation.

General Experimental Workflow

workflow Sample Isomeric Sample (min. 98% purity) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR-ATR Spectroscopy Sample->IR MS GC-MS (EI Mode) Sample->MS Analysis Comparative Data Analysis NMR->Analysis IR->Analysis MS->Analysis ID Unambiguous Isomer Identification Analysis->ID

Caption: A validated workflow for the spectroscopic characterization of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The choice of NMR is predicated on its unparalleled ability to probe the precise electronic environment of each proton and carbon atom, providing direct insight into the connectivity and spatial relationships of substituents.

  • Sample Preparation: Dissolve 5-10 mg of the sulfonyl chloride sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing power for this class of compounds and its single, well-defined residual solvent peak that does not interfere with the aromatic region.

  • Instrumentation: A 400 MHz (or higher) spectrometer equipped with a 5 mm probe.

  • Data Acquisition:

    • ¹H NMR: Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans. The spectral width should encompass a range from 0 to 12 ppm.

    • ¹³C NMR: Acquire data using a proton-decoupled sequence over 1024 scans with a 45° pulse angle and a 2-second relaxation delay. The spectral width should cover 0 to 200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for identifying functional groups and, critically in this case, for distinguishing substitution patterns on an aromatic ring. The use of an Attenuated Total Reflectance (ATR) accessory obviates the need for extensive sample preparation.[3]

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

    • Record the sample spectrum by applying consistent pressure to ensure good contact.

    • Collect data over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans to improve the signal-to-noise ratio.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

MS provides definitive information on the molecular weight and elemental composition (via isotopic patterns), while the preceding gas chromatography step confirms sample purity. Electron Ionization (EI) is chosen for its ability to induce reproducible fragmentation, creating a molecular "fingerprint."

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A GC system coupled to a quadrupole mass analyzer.

  • Data Acquisition:

    • GC Method: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm). Inject 1 µL of the sample with a split ratio of 50:1. Use a temperature program starting at 100 °C, holding for 2 minutes, then ramping at 15 °C/min to 280 °C and holding for 5 minutes.

    • MS Method: Use EI at 70 eV. Scan a mass-to-charge (m/z) range from 40 to 400 amu.[3]

Comparative Spectroscopic Analysis

The structural differences between Isomer A and Isomer B manifest as clear, diagnostic variations in their respective spectra.

¹H NMR Spectroscopy: The Power of Proton Environment

The most striking difference between the isomers is found in the aromatic region of the ¹H NMR spectrum. The number of aromatic protons, their chemical shifts, and their coupling patterns are direct reporters of the substitution pattern.

  • Isomer A (2,3-dichloro-4-methoxy): This isomer possesses two adjacent aromatic protons at the C5 and C6 positions. This proximity results in spin-spin coupling, producing a classic AB doublet system. The proton at C5 is expected to be more deshielded (further downfield) due to its proximity to the C3-Cl bond, while the C6 proton, ortho to the electron-donating methoxy group, will be more shielded. The methoxy group itself will appear as a sharp singlet.

  • Isomer B (2,4-dichloro-5-methoxy): In this case, the two aromatic protons at C3 and C6 are isolated from each other by substituents. Consequently, no proton-proton coupling is observed between them. They will therefore appear as two distinct singlets. The proton at C6, flanked by the strongly electron-withdrawing sulfonyl chloride and a chlorine atom, is expected to be the most deshielded proton of the two isomers.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

IsomerProton SignalPredicted δ (ppm)MultiplicityKey Differentiator
Isomer A H-5~7.8 - 8.0Doublet (d)Coupled AB System
H-6~7.1 - 7.3Doublet (d)Two distinct doublets
-OCH₃~3.9 - 4.1Singlet (s)
Isomer B H-3~7.6 - 7.8Singlet (s)Two Isolated Singlets
H-6~8.0 - 8.2Singlet (s)Unambiguous singlet signals
-OCH₃~3.9 - 4.1Singlet (s)
Infrared Spectroscopy: Functional Groups and Substitution Patterns

While both isomers will display the characteristic strong stretching vibrations of the sulfonyl chloride group, the key to their differentiation lies in the C-H out-of-plane (OOP) bending region (900-650 cm⁻¹). The frequencies of these vibrations are highly sensitive to the number of adjacent hydrogen atoms on the benzene ring.[4]

  • Shared Features: Both isomers are expected to show strong, characteristic S=O asymmetric and symmetric stretching bands. These typically appear in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively.[5]

  • Differentiating Features (OOP Bending):

    • Isomer A: The presence of two adjacent hydrogens (at C5 and C6) gives rise to a strong absorption band characteristic of ortho-disubstituted patterns, typically found between 770-735 cm⁻¹.[4]

    • Isomer B: The two isolated hydrogens (at C3 and C6) will produce a different pattern, often with a strong band in the 860-800 cm⁻¹ region, which is characteristic of structures with isolated ring hydrogens.

Table 2: Key Diagnostic IR Absorption Frequencies (cm⁻¹)

Functional Group / VibrationExpected Range (cm⁻¹)Isomer AIsomer B
S=O Asymmetric Stretch1410 - 1370PresentPresent
S=O Symmetric Stretch1204 - 1166PresentPresent
C-O-C Stretch1275 - 1200PresentPresent
C-H OOP Bending (Key) 900 - 675 ~750 (Ortho-like) ~830 (Isolated H)
Mass Spectrometry: Isotopic Patterns and Fragmentation

Both isomers will exhibit the same parent molecular ion (M⁺) cluster due to their identical molecular formula. The presence of three chlorine atoms creates a highly characteristic isotopic pattern.

  • Molecular Ion (M⁺): The molecular ion peak will appear at an m/z corresponding to the molecular weight (~275). Due to the natural abundances of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a cluster of peaks will be observed at M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺. The relative intensities of these peaks provide a high-confidence confirmation of the presence of three chlorine atoms.

  • Key Fragmentation: While the high-level fragmentation pathways will be similar, subtle differences in fragment ion intensities may exist. Common fragmentation includes:

    • Loss of Cl: A prominent peak corresponding to [M-Cl]⁺ from the cleavage of the S-Cl bond.

    • Loss of SO₂Cl: A peak corresponding to the loss of the entire sulfonyl chloride group ([M-99]⁺).

    • A weak but characteristic ion at m/z 99, corresponding to the [SO₂Cl]⁺ fragment, may be observed, showing its own [M]/[M+2] pattern for one chlorine atom.[5]

While MS confirms the molecular formula and key functional groups, it is less powerful than NMR or IR for distinguishing these specific positional isomers on its own. Its primary role here is confirmation of mass and elemental composition.

Conclusion

The unambiguous identification of 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride and its positional isomers is readily achievable through a multi-technique spectroscopic approach. While mass spectrometry confirms the elemental formula, ¹H NMR and IR spectroscopy serve as the definitive tools for differentiation. The key diagnostic features are:

  • In ¹H NMR: The presence of a coupled AB doublet system for Isomer A versus two distinct singlets for Isomer B .

  • In IR Spectroscopy: A C-H out-of-plane bending band in the ~750 cm⁻¹ region for Isomer A versus a band in the ~830 cm⁻¹ region for Isomer B .

By systematically applying the protocols and interpretive frameworks detailed in this guide, researchers can confidently verify the structure of their sulfonyl chloride reagents, ensuring the integrity and success of their scientific endeavors.

References

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link][5]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Available at: [Link][4]

  • Chatgilialoglu, C., Griller, D., & Tuccio, M. (1990). Sulfur-chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. J. Chem. Soc., Perkin Trans. 2, (8), 1229-1232. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

As a Senior Application Scientist, it is imperative to approach new chemical entities with a comprehensive understanding of their potential hazards and the necessary precautions to ensure a safe laboratory environment. This guide provides essential, experience-driven advice on the personal protective equipment (PPE), handling, and disposal of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride, a compound that, while lacking specific in-depth public safety data, belongs to the sulfonyl chloride class of reagents known for their corrosive and reactive nature. The protocols outlined herein are designed to be self-validating, grounded in the established principles of handling hazardous chemicals.

Understanding the Inherent Risks of Sulfonyl Chlorides

Sulfonyl chlorides are a class of organic compounds that are highly reactive and require careful handling. The primary hazards associated with this functional group, and therefore presumed for 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride, include:

  • Corrosivity : Direct contact can cause severe skin burns and eye damage.[1][2]

  • Moisture Sensitivity : They can react with water, including atmospheric moisture, to liberate corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[2][3] This reactivity underscores the need for a dry handling environment.

  • Inhalation Hazard : The dust or vapors of sulfonyl chlorides, as well as the HCl gas produced upon contact with moisture, can cause severe respiratory tract irritation.[1][4][5]

Given these properties, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential.

Personal Protective Equipment: Your First Line of Defense

The selection of appropriate PPE is critical when handling sulfonyl chlorides. The following table summarizes the recommended PPE for various laboratory operations involving 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride.

Body PartRequired PPERationale
Eyes and Face Chemical splash goggles and a face shieldProvides maximum protection from splashes and airborne particles.[6][7][8]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Protects against direct skin contact and potential burns.[7][8][9] Always inspect gloves for integrity before use.
Body A lab coat or chemical-resistant apronProtects against spills and splashes.[9][10][11]
Respiratory Use of a certified chemical fume hoodEssential to prevent inhalation of dust, vapors, or reaction byproducts.[10] For situations where a fume hood is not feasible, a NIOSH-approved respirator may be necessary.[11]

Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring safe handling.

1. Preparation and Engineering Controls:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[10][12]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[13]

  • Keep the quantity of the chemical in the work area to a minimum.[8]

  • Have a spill kit readily available that is appropriate for corrosive materials.

2. Donning PPE:

  • The following diagram illustrates the correct sequence for donning PPE to ensure maximum protection.

PPE_Donning cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Gloves 2. Gloves Lab_Coat->Gloves Goggles 3. Goggles Gloves->Goggles Face_Shield 4. Face Shield Goggles->Face_Shield

Caption: Correct sequence for donning PPE.

3. Handling the Chemical:

  • When handling the solid, avoid creating dust.[12]

  • Use designated tools for transferring the chemical.[14]

  • Keep the container tightly closed when not in use to prevent reaction with atmospheric moisture.[5]

  • If making a solution, always add the sulfonyl chloride to the solvent slowly. Never add the solvent to the sulfonyl chloride.

4. Post-Handling and Doffing PPE:

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[15][16]

  • The diagram below shows the proper sequence for removing PPE to avoid cross-contamination.

PPE_Doffing cluster_doffing PPE Doffing Sequence Face_Shield 1. Face Shield Goggles 2. Goggles Face_Shield->Goggles Gloves 3. Gloves Goggles->Gloves Lab_Coat 4. Lab Coat Gloves->Lab_Coat

Caption: Correct sequence for removing PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact : Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[3][16] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[3][4] Rinse the mouth with water and seek immediate medical attention.

  • Spill : For small spills, use an inert absorbent material and dispose of it in a sealed container as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Storage and Disposal

Proper storage and disposal are integral to the lifecycle management of hazardous chemicals.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and alcohols.[5][13]

  • The storage area should be designated for corrosive materials.[3][5]

  • Ensure the container is tightly sealed to prevent exposure to moisture.[5] Some sulfonyl chlorides may require refrigeration or storage under an inert atmosphere.[13]

Disposal:

  • All waste containing 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride must be treated as hazardous waste.

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.[3] Do not dispose of it down the drain.

  • Contaminated PPE should also be disposed of as hazardous waste.

The following flowchart outlines the decision-making process for the safe handling and disposal of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride.

Handling_Disposal_Workflow cluster_main Safe Handling and Disposal Workflow Start Start: Need to handle 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride Assess_Hazards Assess Hazards: - Corrosive - Moisture Sensitive - Inhalation Risk Start->Assess_Hazards Select_PPE Select Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat Assess_Hazards->Select_PPE Work_in_Hood Work in a Chemical Fume Hood Select_PPE->Work_in_Hood Handle_Carefully Handle with Care: - Avoid dust - Keep container sealed - Add to solvent slowly Work_in_Hood->Handle_Carefully Post_Handling Post-Handling: - Wash hands - Doff PPE correctly Handle_Carefully->Post_Handling Waste_Collection Collect Waste: - Unused chemical - Contaminated materials Post_Handling->Waste_Collection Dispose_Waste Dispose of Hazardous Waste per institutional and local regulations Waste_Collection->Dispose_Waste End End: Safe completion of work Dispose_Waste->End

Sources

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